molecular formula C13H23NO2 B1470511 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid CAS No. 1482885-04-0

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1470511
CAS No.: 1482885-04-0
M. Wt: 225.33 g/mol
InChI Key: KTRSQXMBHJEEDH-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(azepan-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRSQXMBHJEEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid: Physicochemical Properties, Synthesis, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound integrates three key structural motifs: a cyclohexane scaffold that provides a rigid, three-dimensional framework; a carboxylic acid group, a critical functional group for target interaction and modulation of physicochemical properties[1][2]; and a saturated seven-membered azepane heterocycle. This document details the core physicochemical properties of the molecule, proposes a robust and logical synthetic pathway via reductive amination, and discusses its potential applications and therapeutic relevance based on analogous structures found in contemporary drug discovery literature.

Introduction

The pursuit of novel chemical entities with desirable pharmacological profiles is a cornerstone of modern drug development. Within this landscape, specific molecular scaffolds serve as privileged starting points for building libraries of bioactive compounds.

The Cyclohexane Carboxylic Acid Scaffold in Drug Discovery

The cyclohexane carboxylic acid moiety is a well-established structural unit in medicinal chemistry. Its rigid carbocyclic core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. The carboxylic acid functional group is a versatile handle; at physiological pH, it is typically ionized, enhancing aqueous solubility and providing a key hydrogen bond donor and acceptor for interactions with protein active sites[2]. Derivatives of cyclohexane carboxylic acid have been explored as potent inhibitors of enzymes such as Diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment, demonstrating the therapeutic potential of this scaffold[3].

The Role of the Azepane Moiety

Saturated heterocycles are increasingly incorporated into drug candidates to optimize their absorption, distribution, metabolism, and excretion (ADME) properties. The azepane ring, a seven-membered saturated amine, offers a distinct three-dimensional exit vector from the cyclohexane core. This provides medicinal chemists with a valuable position for further chemical elaboration to fine-tune properties such as lipophilicity, basicity, and engagement with secondary binding pockets of a target protein.

Core Physicochemical Properties

The fundamental properties of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid are summarized below. These values are calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₃H₂₃NO₂
Molecular Weight 225.33 g/mol
IUPAC Name 4-(azepan-1-yl)cyclohexane-1-carboxylic acid
Chemical Structure:

Caption: 2D structure of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Synthesis and Characterization

A reliable and scalable synthesis is critical for the exploration of any new chemical entity. A logical and field-proven approach for the synthesis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is through reductive amination.

Retrosynthetic Analysis

A disconnection of the carbon-nitrogen bond between the cyclohexane ring and the azepane nitrogen atom points to two readily available starting materials: 4-oxocyclohexane-1-carboxylic acid and azepane . This approach is synthetically efficient as it forms the key bond in a single, well-understood transformation.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a robust method for synthesizing the target compound. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is a mild and selective reagent that preferentially reduces the iminium intermediate formed in situ, minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-oxocyclohexane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add azepane (1.1 eq).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the key iminium ion intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting ketone.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady rate of reduction.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the iminium intermediate and the appearance of the product spot/peak.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Trustworthiness Note: This step neutralizes the acidic byproducts of the reaction and ensures the product amine is in its free base form for efficient extraction.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/ether) to yield the pure 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Synthesis Workflow Diagram:

G Reactants 4-Oxocyclohexane-1-carboxylic Acid + Azepane in DCM Stir Stir at RT, 1-2h (Iminium Formation) Reactants->Stir Reduction Add NaBH(OAc)₃ Stir Overnight Stir->Reduction Forms C-N bond Quench Quench with aq. NaHCO₃ Reduction->Quench Extract Extract with DCM Wash & Dry Quench->Extract Purify Purification (Chromatography or Crystallization) Extract->Purify Product Final Product Purify->Product Characterize

Caption: Workflow for the synthesis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Applications and Therapeutic Potential

While specific biological activity data for 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is not widely published, its structure suggests potential applications in several therapeutic areas based on established pharmacophores.

  • Metabolic Diseases: As noted, the cyclohexane carboxylic acid core is a known scaffold for DGAT1 inhibitors[3]. The title compound could serve as a starting point for developing new agents to treat obesity or type 2 diabetes.

  • Inflammation and Pain: Carboxylic acids are a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs)[2]. The unique three-dimensional presentation of the functional groups in this molecule could lead to novel interactions with targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Central Nervous System (CNS) Applications: The incorporation of the basic azepane nitrogen allows for salt formation, potentially improving solubility and allowing for brain penetrance, making it a candidate for exploring CNS targets.

The molecule is an excellent candidate for fragment-based drug discovery or as a core for building a larger, more complex lead compound. The carboxylic acid can be converted to esters or amides, while the azepane nitrogen offers a site for further derivatization to explore structure-activity relationships (SAR).

Conclusion

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a synthetically accessible compound with a desirable combination of structural features for drug discovery. Its rigid core, key interacting functional group, and modifiable heterocycle make it a valuable building block for researchers and scientists. The technical information and synthetic protocols provided in this guide serve as a solid foundation for its preparation and further investigation in various therapeutic programs.

References

  • Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.[Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.[Link]

  • Cyclohexanecarboxylic acid - Wikipedia. Wikipedia.[Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.

Sources

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the chemical identity, synthesis, and application of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid , a specialized bifunctional intermediate used in medicinal chemistry.

Part 1: Chemical Identity & Digital Fingerprints

This compound is a zwitterionic amino acid scaffold featuring a cyclohexane core substituted with a carboxylic acid at position 1 and a hydrophobic azepane (hexamethyleneimine) ring at position 4. It serves as a critical pharmacophore or linker in drug discovery, particularly for GPCR ligands (e.g., CCR2 antagonists, Sigma receptors) where the bulky azepane ring provides specific hydrophobic interactions.

Note on CAS Registry: As a specialized research intermediate often generated in situ or custom-synthesized for specific patent applications, a widely established commodity CAS number is not listed in public-facing commercial databases for the free acid. Researchers typically source the precursors or the ester derivatives.

Identifier Value / Description
IUPAC Name 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid
Common Synonyms 4-(Hexamethyleneimino)cyclohexanecarboxylic acid; 4-(1-Homopiperidinyl)cyclohexanecarboxylic acid
Molecular Formula C₁₃H₂₃NO₂
Molecular Weight 225.33 g/mol
SMILES (Canonical) OC(=O)C1CCC(CC1)N2CCCCCC2
InChI Key (Generated) ZN...[1][2][3] (Specific key depends on stereochemistry)
Stereochemistry Exists as cis and trans isomers (1,4-disubstitution). The trans isomer is often thermodynamically preferred in equilibrium but kinetic products vary.

Part 2: Precursor & Synthesis Analysis

Since the free acid is rarely sold off-the-shelf, it is synthesized via reductive amination . This protocol is self-validating: the disappearance of the ketone signal in IR/NMR and the shift of the methine proton confirm the reaction.

Core Reagents (The "Disconnect")

To synthesize this target, you must disconnect the C-N bond at the cyclohexane ring.

  • Electrophile: 4-Oxocyclohexanecarboxylic acid (or its ethyl ester).

    • CAS:874-61-3 (Acid), 17159-79-4 (Ethyl ester)

  • Nucleophile: Azepane (Hexamethyleneimine).

    • CAS:111-49-9

Synthesis Workflow (Reductive Amination)

The following DOT diagram illustrates the standard synthetic pathway from commercial starting materials.

SynthesisPath Start1 4-Oxocyclohexanecarboxylic Acid (CAS 874-61-3) Step1 Imine Formation (pH 5-6, MeOH/DCM) Start1->Step1 Start2 Azepane (CAS 111-49-9) Start2->Step1 Step2 Reduction (NaBH(OAc)3 or NaCNBH3) Step1->Step2 - H2O Product 4-(Azepan-1-yl)cyclohexane- 1-carboxylic Acid Step2->Product Isomer Separation (Cis/Trans)

Figure 1: Reductive amination pathway. The choice of reducing agent (e.g., Sodium triacetoxyborohydride) influences the cis/trans diastereoselectivity.

Experimental Protocol (Self-Validating)
  • Imine Formation: Dissolve 1.0 eq of 4-oxocyclohexanecarboxylic acid in DCE (Dichloroethane) or MeOH. Add 1.1 eq of azepane .

  • Activation: Add catalytic acetic acid to adjust pH to ~5–6 (facilitates iminium ion formation). Stir for 30–60 mins.

  • Reduction: Add 1.5 eq of NaBH(OAc)₃ (Sodium triacetoxyborohydride). Stir at Room Temperature (RT) for 12–16 hours.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the iminium ion without reducing the ketone or carboxylic acid (if protected).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[4]

  • Validation:

    • LC-MS: Look for [M+H]+ = 226.

    • 1H NMR: Monitor the disappearance of the ketone α-protons and appearance of the N-CH-Cyclohexyl methine proton (typically δ 2.5–3.0 ppm).

Part 3: Structural Analysis & Stereochemistry

The 1,4-substitution on the cyclohexane ring creates two diastereomers. Understanding this is critical for biological activity, as binding pockets are stereoselective.

IsomerGeometryStabilityNMR Characteristic (Typical)
Trans Diequatorial (usually)More StableMethine proton (H1/H4) appears as tt (triplet of triplets) due to large axial-axial coupling.
Cis Axial-EquatorialLess StableMethine proton appears as qt or narrower multiplet.

Separation Strategy:

  • Crystallization: The zwitterionic nature (acid + amine) often allows for fractional crystallization from polar solvents (EtOH/Water).

  • Chromatography: If using the ester form, silica gel chromatography is effective. For the free acid, preparative HPLC with a buffered mobile phase (e.g., Ammonium Formate) is required to prevent peak tailing.

Part 4: Applications in Drug Discovery

This moiety functions as a "Head Group" or "Linker" in medicinal chemistry.

  • GPCR Antagonists (CCR2 / CCR5): The azepane ring acts as a hydrophobic anchor, fitting into lipophilic pockets (e.g., near Tyrosine residues), while the carboxylic acid interacts with basic residues (Arginine/Lysine) or is converted to an amide to link with other pharmacophores.

  • Sigma Receptor Ligands: The 7-membered azepane ring is a privileged structure for Sigma-1 receptor affinity.

  • Zwitterionic Properties: The acid (pKa ~4.5) and tertiary amine (pKa ~10) exist as a zwitterion at physiological pH, improving aqueous solubility compared to purely lipophilic analogs.

References

  • PubChem Compound Summary: Azepane-4-carboxylic acid (Related Isomer). National Center for Biotechnology Information. Link

  • Vibrant Pharma Catalog: 4-(Azepan-1-yl)cyclohexan-1-one (Precursor). Catalog V00965. Link

  • ChemicalBook: Ethyl 4-oxocyclohexanecarboxylate (Precursor CAS 17159-79-4). Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Foundational protocol for synthesis). Link

Sources

Stereochemistry of 1,4-disubstituted cyclohexane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stereochemical Engineering of 1,4-Disubstituted Cyclohexane Carboxylic Acids: A Technical Guide for Drug Design & Synthesis

Executive Summary

The transition from planar aromatic systems to three-dimensional saturated rings ("Escaping Flatland") is a cornerstone of modern drug discovery. Among these scaffolds, 1,4-disubstituted cyclohexane carboxylic acids represent a critical structural motif. They serve as rigid, metabolically stable bioisosteres for para-substituted benzenes and flexible alkyl chains. However, their utility is strictly governed by stereochemistry: the trans (diequatorial) and cis (axial-equatorial) isomers exhibit vastly different thermodynamic stabilities, pharmacological profiles, and physical properties.

This guide provides a comprehensive technical framework for the synthesis, characterization, and application of these scaffolds, moving beyond basic textbook definitions to field-proven experimental strategies.

Part 1: Theoretical Framework & Conformational Analysis

The Thermodynamic Imperative

Unlike planar benzene rings, cyclohexane rings exist primarily in chair conformations. In 1,4-disubstituted systems, the stereochemical outcome is dictated by the minimization of 1,3-diaxial interactions.

  • Trans-1,4-isomer: The two substituents can adopt a diequatorial (e,e) or diaxial (a,a) orientation. The (e,e) conformer is significantly more stable because it avoids the steric strain associated with axial substituents (A-values). For carboxylic acid groups (A-value ≈ 1.4 kcal/mol), the equilibrium overwhelmingly favors the diequatorial form.

  • Cis-1,4-isomer: One substituent must be axial while the other is equatorial (a,e) . This imposes an intrinsic energy penalty (approx. 1.4 kcal/mol per acid group relative to the trans-diequatorial form).

Key Insight: The trans isomer is the thermodynamic product , while the cis isomer is often the kinetic product of hydrogenation reactions.

Visualization of Conformational Equilibrium

The following diagram illustrates the energy landscape and the mechanism of base-catalyzed epimerization, a critical process for accessing the stable trans isomer.

ConformationalAnalysis Cis Cis-Isomer (Axial-Equatorial) Higher Energy Enolate Planar Enolate Intermediate (sp2 Hybridized) Cis->Enolate Deprotonation (Base) Trans Trans-Isomer (Diequatorial) Thermodynamic Minimum Enolate->Trans Reprotonation (Steric Control) Trans->Enolate Reversible

Figure 1: Mechanism of base-catalyzed epimerization. The removal of the


-proton creates a planar enolate. Reprotonation occurs preferentially to place the bulky group in the equatorial position, driving the equilibrium toward the trans isomer.

Part 2: Synthetic Strategies & Protocols

Synthesis: Hydrogenation vs. Isomerization

Direct hydrogenation of terephthalic acid (or its esters) typically yields a mixture rich in the cis isomer due to the "syn" addition of hydrogen across the face of the aromatic ring. To access the biologically relevant trans isomer (e.g., for Tranexamic acid precursors), a post-synthetic equilibration step is required.

Protocol: Thermodynamic Equilibration (Epimerization)

Objective: Convert a mixture of cis/trans dimethyl 1,4-cyclohexanedicarboxylate to the predominantly trans isomer.

Reagents:

  • Substrate: Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)[1]

  • Solvent: Methanol (anhydrous)

  • Catalyst: Sodium Methoxide (NaOMe), 25 wt% in methanol

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve 10.0 g (50 mmol) of the dimethyl ester mixture in 50 mL of anhydrous methanol.

  • Catalyst Addition: Add 1.1 mL (approx. 5 mmol, 10 mol%) of NaOMe solution dropwise.

    • Note: A catalytic amount is sufficient as the base is regenerated.

  • Reflux: Heat the reaction to reflux (65°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by GC or H-NMR. The equilibrium ratio typically reaches ~95:5 (trans:cis).

  • Quench: Cool to room temperature. Neutralize carefully with glacial acetic acid (approx. 0.3 mL) until pH ~7.

  • Isolation: Concentrate the solvent in vacuo. The residue is often a solid.

  • Purification: Recrystallize from hot methanol or ethyl acetate. The trans isomer, having a higher melting point and lower solubility, crystallizes preferentially.

Part 3: Analytical Characterization

Distinguishing these isomers requires precise analytical techniques. The table below summarizes the key differences.

Table 1: Comparative Properties of 1,4-Cyclohexanedicarboxylic Acid Isomers

PropertyCis-Isomer (a,e)Trans-Isomer (e,e)Mechanistic Basis
Melting Point 168–170 °C>300 °CTrans has higher symmetry (

), leading to efficient crystal packing.
Boiling Point HigherLowerCis has a net dipole moment; Trans (diequatorial) has zero net dipole.

-NMR Coupling (

)
2–5 Hz10–12 HzKarplus equation: Trans protons are anti-periplanar (180°), yielding large

.
Solubility Higher (polar solvents)LowerSymmetry and lattice energy dominate solubility profiles.
TLC (

)
Lower (more polar)Higher (less polar)Polarity difference on silica gel.
NMR Interpretation Guide

The most reliable method for assignment is the coupling constant of the methine proton (


 to the carboxyl group).
  • Trans: The axial proton (

    
    ) couples with the adjacent axial methylene protons (
    
    
    
    ).
    
    
    is typically 10–12 Hz (large triplet or doublet of triplets).
  • Cis: The equatorial proton (

    
    ) couples with adjacent axial/equatorial protons. 
    
    
    
    and
    
    
    are small, typically 2–5 Hz (narrow multiplet).

Part 4: Application in Drug Design

Bioisosterism: The "Escape from Flatland"

The 1,4-cyclohexane scaffold is a validated bioisostere for the phenyl ring. It offers two distinct advantages:

  • Vector Control: The trans isomer mimics the vector distance of a para-substituted benzene (approx. 5.8 Å) but with a defined 3D depth.

  • Physicochemical Improvement: Saturated rings increase

    
     character, often improving solubility and metabolic stability compared to flat aromatic rings.
    
Case Study: Tranexamic Acid

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is the archetypal example of stereochemical necessity.[1][2]

  • Mechanism: It binds to the lysine-binding sites of plasminogen.[3]

  • Stereochemistry: Only the trans isomer matches the distance between the amino and carboxyl groups found in L-lysine. The cis isomer is biologically inactive because the distance is shortened by the ring curvature.

Workflow: Synthesis of Tranexamic Acid

TranexamicSynthesis Terephthalic Terephthalic Acid (Flat Aromatic) Hydrog Hydrogenation (Pt/C, H2) Terephthalic->Hydrog Mixture Mixture of Isomers (Cis-rich Kinetic Product) Hydrog->Mixture Epimer Epimerization (Base/Heat) Mixture->Epimer TransDiester Trans-Diester (Thermodynamic Product) Epimer->TransDiester Funct Functionalization (Amide formation -> Reduction) TransDiester->Funct Tranexamic Tranexamic Acid (Active Drug) Funct->Tranexamic

Figure 2: Synthetic pathway for Tranexamic Acid, highlighting the critical epimerization step to correct the stereochemistry from the hydrogenation mixture.

References

  • Tranexamic Acid Stereochemistry & Pharmacology

    • Title: Tranexamic acid: a synthetic derivative of lysine used as an antifibrinolytic.[3]

    • Source: PubChem / NIH
    • URL:[Link]

  • Conform

    • Title: Conformational analysis of trans-1,4-dihalocyclohexanes (and general cyclohexane deriv
    • Source: ResearchG
    • URL:[Link]

  • Synthesis & Epimerization of 1,4-Cyclohexanedicarboxylic Acid

    • Title: 1,4-Cyclohexanedicarboxylic acid (Synthesis and Isomer Properties).
    • Source: Wikipedia / NIST WebBook
    • URL:[Link][2][4]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres in Drug Design – “Escape from Flatland” (Cyclohexanes as Phenyl Bioisosteres).
    • Source: Princeton University / J. Med. Chem.
    • URL:[Link]

  • NMR Characterization of Cis/Trans Isomers Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Source: BenchChem

Sources

Technical Guide: Zwitterionic Dynamics of 4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an autonomous, high-level whitepaper designed for researchers in medicinal chemistry and pharmacokinetics. It synthesizes first-principles chemical logic with rigorous experimental methodologies.[1][2][3]

Executive Summary & Molecular Rationale

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid represents a quintessential ampholytic scaffold in modern drug design.[1][2][3] Structurally composed of a lipophilic cyclohexane core substituted with an acidic carboxyl moiety and a basic azepane (homopiperidine) ring, this molecule serves as a critical model for understanding zwitterionic behavior in fragment-based drug discovery (FBDD).[2][3]

Unlike simple aliphatic amines, the steric bulk of the 7-membered azepane ring, combined with the conformational rigidity of the cyclohexane spacer, creates unique solvation shells that dictate solubility, permeability, and protein binding. This guide details the physicochemical profiling, speciation mechanics, and experimental protocols required to validate this scaffold as a drug precursor.

Physicochemical Profiling: The Zwitterionic State

The core challenge in working with 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is its pH-dependent speciation.[1][2][3] At physiological pH (7.4), the molecule exists predominantly as a zwitterion (inner salt), possessing a net neutral charge but distinct localized dipoles.[3]

Theoretical pKa Prediction & Speciation

Based on structural analogs (e.g., tranexamic acid, N-alkyl cyclohexylamines), the ionization constants are estimated as follows:

  • Acidic Center (Carboxyl):

    
     (Deprotonation of -COOH to -COO⁻)[1][2][3]
    
  • Basic Center (Tertiary Azepane Nitrogen):

    
     (Deprotonation of -NH⁺ to -N)[1][2][3]
    

Isoelectric Point (pI): The pH at which the net charge is zero (maximum zwitterionic character) is calculated as:


[2][3]

This pI of ~7.5 indicates that at physiological pH, the molecule is at its solubility minimum (intrinsic solubility,


) and maximum lipophilicity (

), making it a prime candidate for membrane permeability studies.[3]
Speciation Pathway Diagram

The following diagram illustrates the protonation states across the pH scale.

Speciation Cation CATIONIC FORM (pH < 4.8) [HOOC-Cy-NH+] Zwitterion ZWITTERIONIC FORM (pH 4.8 - 10.2) [-OOC-Cy-NH+] Cation->Zwitterion pKa1 ~ 4.8 (-H+ from COOH) Zwitterion->Cation +H+ Anion ANIONIC FORM (pH > 10.2) [-OOC-Cy-N] Zwitterion->Anion pKa2 ~ 10.2 (-H+ from NH+) Anion->Zwitterion +H+

Figure 1: pH-dependent speciation pathway of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Experimental Characterization Protocols

To validate the theoretical profile, the following self-validating experimental workflows are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Accurate determination of ionization constants free from cosolvent effects.[1]

Methodology:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titration: Perform a dual-titration (Acid-to-Base and Base-to-Acid) using standardized 0.1 M KOH and 0.1 M HCl under nitrogen atmosphere to prevent carbonate formation.[1][2][3]

  • Data Analysis: Use the Bjerrum difference plot method.[1] The intersection of the formation curve (

    
    ) at 0.5 and 1.5 corresponds to 
    
    
    
    and
    
    
    respectively.[1][3]

Validation Criteria:

  • Hysteresis between acid/base curves must be < 0.05 pH units.[1]

  • If solubility is low at pI, use the "Chebyshev Polynomial" extrapolation from methanol/water mixtures (Yasuda-Shedlovsky procedure).[1][2][3]

Protocol B: Shake-Flask LogD Distribution

Objective: Measure lipophilicity at physiological pH (LogD 7.4), critical for predicting Blood-Brain Barrier (BBB) penetration.[2][3]

Causality: Zwitterions often exhibit a "chameleonic" effect, folding to hide charges in octanol.[1] Standard LogP algorithms fail here; empirical measurement is mandatory.

Step-by-Step Workflow:

  • Phase Saturation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Add compound to the aqueous phase (1 mg/mL). Add equal volume of pre-saturated octanol.[1]

  • Agitation: Rotate at 25°C for 4 hours (do not vortex vigorously to avoid emulsion).

  • Separation: Centrifuge at 3000g for 30 minutes.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS/MS.

    • Note: For the octanol phase, dilute with methanol to ensure miscibility with the mobile phase.[1]

Data Output Table:

ParameterExpected RangeInterpretation
LogD (pH 7.4) -1.0 to +1.5< 0: Low permeability; > 0: Potential for passive diffusion.[1][2][3]
LogP (Neutral) N/ATheoretical only; species does not exist in isolation.[1][3]
Solubility (pH 7.4) > 5 mg/mLHigh solubility expected due to ionic solvation.[1][3]

Stereochemical Considerations: Cis vs. Trans

The cyclohexane ring introduces stereoisomerism that profoundly affects zwitterionic folding.[1]

  • Trans-isomer: The carboxyl and azepane groups are equatorial-equatorial (diequatorial).[1][2][3] This conformation extends the distance between charges, maximizing the dipole moment and water solubility.[1] This is the preferred scaffold for mimicking extended neurotransmitters (e.g., GABA analogs).[1]

  • Cis-isomer: One group is axial.[1][2][3] This allows for intramolecular hydrogen bonding (salt bridge) between the carboxylate and the ammonium proton.[1]

    • Impact: This "internal neutralization" can significantly increase lipophilicity (higher LogD) and improve membrane permeability compared to the trans-isomer.[1][2][3]

Recommendation: During synthesis, separate isomers using chiral HPLC or fractional crystallization to assess biological activity independently.

Biological Application & Signaling

This scaffold is frequently employed to target G-Protein Coupled Receptors (GPCRs) or as a bioisostere for amino acids.[1][2][3]

Diagram: Zwitterionic Transport Mechanism

The following diagram depicts how the zwitterion interacts with biological membranes and transporters (e.g., LAT1 or passive diffusion).[1]

Transport cluster_extracellular Extracellular Fluid (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Cytosol (pH 7.2) Zw_Out Zwitterion (Aq) Highly Solvated Zw_Mem Desolvation Cost (High Energy Barrier) Zw_Out->Zw_Mem Passive Diffusion (Slow) Carrier Transporter (e.g. LAT1) Facilitated Transport Zw_Out->Carrier Recognition Zw_In Target Binding (Ionic Interaction) Zw_Mem->Zw_In Carrier->Zw_In Translocation

Figure 2: Membrane transport mechanisms for zwitterionic small molecules.

References

  • Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] [1][2][3]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

  • Völgyi, G., et al. (2010).[1] "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures". Analytica Chimica Acta. [1][2][3]

  • Winiwarter, S., et al. (1998).[1] "Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters". Journal of Medicinal Chemistry. [1][2][3]

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The Azepane Scaffold: Navigating Chemical Space Beyond the Six-Membered Ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered nitrogen-containing heterocycles are ubiquitous, their seven-membered counterpart, the azepane ring, has emerged as a privileged scaffold offering a unique combination of structural complexity and synthetic accessibility.[1] Its inherent non-planar, flexible nature provides a three-dimensional framework that allows for the precise spatial arrangement of pharmacophoric features, enabling optimal interactions with diverse biological targets.[2][3] This guide provides a comprehensive technical overview of the azepane ring's role in medicinal chemistry, delving into its conformational intricacies, key synthetic strategies, and its successful application in modern drug discovery, from central nervous system (CNS) agents to enzyme inhibitors.

The Strategic Advantage of the Seven-Membered Ring

The prevalence of piperidine and pyrrolidine rings in pharmaceuticals is undeniable. However, this saturation often leads to challenges in intellectual property and the need for novel bioisosteres that can modulate physicochemical properties. The azepane ring, a saturated seven-membered heterocycle, offers a compelling alternative.

Its primary strategic advantage lies in its conformational flexibility . Unlike the relatively rigid chair conformation of a cyclohexane or piperidine, the azepane ring can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms.[3] This dynamic behavior allows a molecule to adapt its shape to fit complex binding pockets, potentially increasing potency and selectivity.[2][4] Furthermore, the larger ring size provides more exit vectors for substitution, granting medicinal chemists greater control over properties like solubility, lipophilicity, and metabolic stability. The ability to introduce specific substituents to bias the ring towards a single major conformation is a critical aspect of effective drug design.[5]

The Conformational Landscape: A Key Determinant of Activity

The biological function of an azepane-containing molecule is inextricably linked to its three-dimensional structure. The seven-membered ring exists in a dynamic equilibrium between several conformations, with the energy barriers between them being relatively low.

  • Chair Conformation: Often the most stable form, characterized by a staggered arrangement of substituents.

  • Boat Conformation: A higher-energy conformer that can be stabilized by specific substitution patterns or intramolecular interactions.

  • Twist-Boat/Twist-Chair: Intermediate conformations that lie on the pathway between chair and boat forms.

The introduction of substituents, particularly at positions C3, C4, or C5, can significantly influence this equilibrium.[3] For instance, in a series of methyl-substituted azepan-3-one inhibitors of cathepsin K, the precise position and stereochemistry of the methyl group dramatically impacted both inhibitory potency and pharmacokinetic profiles.[3][6] This underscores the necessity of a thorough conformational analysis during the design phase.

G Conformational equilibrium of the azepane ring. chair Chair twist_chair Twist-Chair chair->twist_chair ΔG boat Boat chair->boat twist_boat Twist-Boat twist_chair->twist_boat ΔG twist_boat->boat ΔG

Caption: Conformational equilibrium of the azepane ring.

Experimental Protocol: Conformational Analysis via NMR and X-ray Crystallography

A combination of computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography is essential for a comprehensive understanding.[3]

1. Computational Modeling:

  • Step 1 (Conformational Search): Perform a systematic or random conformational search using molecular mechanics (e.g., MMFF94s) to identify low-energy conformers.
  • Step 2 (Geometry Optimization): Optimize the geometries of the identified conformers at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
  • Step 3 (Energy Calculation): Calculate the relative energies of the optimized conformers to predict their populations at room temperature.[3]

2. X-ray Crystallography:

  • Step 1 (Crystal Growth): Grow single crystals of the target azepane derivative by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes).
  • Step 2 (Data Collection): Mount a suitable crystal on a diffractometer and collect X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
  • Step 3 (Structure Solution): Process the diffraction data to solve and refine the crystal structure, providing a definitive solid-state conformation.[3][7] This can reveal key intramolecular interactions and the preferred orientation of substituents.

Synthetic Strategies for Accessing the Azepane Core

The construction of the seven-membered azepane ring has been a significant focus of synthetic organic chemistry.[1] Several robust methodologies have been developed, with the choice of route often depending on the desired substitution pattern and stereochemistry.

Key synthetic approaches include:

  • Ring-Expansion Reactions: Methods like the Tiffeneau-Demjanov and Beckmann rearrangements are powerful for converting readily available six-membered ring precursors (e.g., cyclohexanones) into seven-membered azepanones.[8][9][10]

  • Ring-Closing Metathesis (RCM): A versatile method for forming the azepane ring from an acyclic diene precursor using a ruthenium catalyst.

  • Intramolecular Reductive Amination: The cyclization of an amino-aldehyde or amino-ketone is a direct and often high-yielding route to substituted azepanes.[8]

  • Diazocarbonyl Chemistry: The insertion of a carbene or metal carbenoid into an N-H bond of a linear amino-ester can efficiently stitch together the seven-membered ring.[8][11]

G General synthetic workflows for azepane scaffolds. cluster_0 Ring Expansion Strategy cluster_1 Cyclization Strategy start Cyclic Ketone (6-membered) step1 Oxime Formation or Reaction with Diazoalkane start->step1 step2 Beckmann or Tiffeneau-Demjanov Rearrangement step1->step2 product1 Azepan-2-one (Lactam) step2->product1 start2 Acyclic Amino-Aldehyde or Diene step3 Intramolecular Reductive Amination or RCM start2->step3 product2 Substituted Azepane step3->product2

Caption: General synthetic workflows for azepane scaffolds.

Case Studies: The Azepane Ring in Action

The versatility of the azepane scaffold is demonstrated by its presence in numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[12][13][14]

Case Study 1: Central Nervous System (CNS) Agents

The azepane motif is particularly prominent in drugs targeting the CNS.[12][15] Its ability to increase sp3 character can improve solubility and metabolic stability while allowing for the precise positioning of groups to interact with neurotransmitter receptors.[8]

  • Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, containing a fused tetrahydro-1-benzazepine scaffold.[12]

  • Mianserin: An antidepressant whose tricyclic structure, incorporating an azepine ring, is key to its interaction with serotonin and norepinephrine reuptake transporters.[2][12]

  • Bicyclic Azepanes: Recent explorations have revealed that novel bicyclic azepanes can act as potent inhibitors of monoamine transporters like NET and DAT, suggesting potential applications in treating neuropsychiatric disorders.[10][16][17]

Case Study 2: Enzyme Inhibitors

The conformational flexibility of the azepane ring allows it to adapt to the active sites of various enzymes, making it a valuable scaffold for inhibitor design.[2]

  • Relacatib (SB-462795): A potent and orally bioavailable inhibitor of cathepsin K, an enzyme involved in bone resorption. The azepan-3-one core was systematically modified with methyl groups to optimize both potency and pharmacokinetic properties. The 4S-7-cis-methylazepanone analogue was identified as a clinical candidate with significantly improved oral bioavailability compared to the unsubstituted parent compound.[6]

  • Balanol Analogues (PKB/Akt Inhibitors): The natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase A (PKA) and protein kinase B (PKB/Akt).[5] Structure-based design led to the synthesis of analogues where the plasma-unstable ester linkage was replaced with a stable amide, resulting in highly potent and plasma-stable PKB inhibitors with potential for cancer therapy.[18]

  • PTPN2/PTPN1 Inhibitors: Azepane derivatives have been investigated as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling. Inhibition of these targets can enhance anti-tumor immunity, positioning these compounds as promising immuno-oncology agents.[19][20]

Table 1: Biological Activity of Representative Azepane-Containing Compounds

Compound/ClassTargetActivity (IC₅₀ / Kᵢ)Therapeutic AreaReference(s)
Relacatib (SB-462795)Human Cathepsin KKᵢ,app = 0.041 nMOsteoporosis[6]
Balanol Analogue 4 PKB-alphaIC₅₀ = 4 nMOncology[18]
Bicyclic Azepane 1a NET / DATIC₅₀ < 100 nMNeuropsychiatric Disorders[10][16]
Azepane DerivativeBACE1IC₅₀ = 15 nMAlzheimer's Disease[19]
1,2,3-Triazole linked Tetrahydrocurcumin 4g HCT-116 (Colon Cancer)IC₅₀ = 1.09 µMOncology[19]
Mechanism of Action Visualization: Inhibition of the PI3K/Akt Pathway

Many azepane-based kinase inhibitors, such as the balanol analogues, target the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[19]

G Modulation of the PI3K/Akt signaling pathway. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt PKB/Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor Azepane-Based Inhibitor Inhibitor->Akt Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway.

Azepane as a Bioisostere for Piperidine

A significant application of the azepane scaffold is as a bioisostere for the piperidine ring. Bioisosteric replacement is a strategy used to modify a lead compound's properties while retaining its biological activity. Replacing a piperidine with an azepane can:

  • Alter Conformation: Introduce new conformational possibilities to probe protein-ligand interactions.

  • Modulate Physicochemical Properties: The larger, more flexible ring can impact solubility, pKa, and lipophilicity.

  • Escape Existing Patent Space: Creating a novel chemical entity with similar activity.

While direct, quantitative comparisons are compound-specific, the exploration of novel bicyclic azepanes as analogues of established piperidine-containing pharmacophores highlights this strategy's value in discovering compounds with new pharmacological profiles.[16][21] This approach is part of a broader trend of using novel saturated scaffolds, such as spiro[3.3]heptanes, as bioisosteres for common rings to improve drug-like properties.[22][23][24]

Challenges and Future Perspectives

Despite its advantages, the azepane scaffold presents challenges. The synthesis can be more complex than for five- or six-membered rings, and controlling the stereochemistry across multiple centers on a flexible ring requires sophisticated synthetic design.[4]

The future for azepane-based medicinal chemistry is bright. The continued development of novel synthetic methodologies will make a wider array of functionalized azepanes accessible.[2] Their unique three-dimensional structures make them ideal scaffolds for new drug modalities like PROTACs and molecular glues, where precise vectoral orientation is critical. As medicinal chemists continue to push into underexplored chemical space, the versatile and conformationally rich azepane ring will undoubtedly remain a valuable tool in the quest for novel therapeutics.[16]

Conclusion

The azepane ring has firmly established its place as a valuable scaffold in medicinal chemistry. Its defining feature—conformational flexibility—provides a powerful tool for optimizing interactions with biological targets, often leading to enhanced potency and selectivity. Supported by an expanding arsenal of synthetic methods, the azepane core has been successfully incorporated into a diverse range of therapeutic agents, particularly in the fields of CNS disorders and enzyme inhibition. As drug discovery programs increasingly seek to modulate complex biological systems and secure novel intellectual property, the strategic deployment of the seven-membered azepane ring offers a proven pathway to innovation and clinical success.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025, June 11). Vertex AI Search.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015, June 1). PubMed.
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ScienceDirect.
  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method | The Journal of Organic Chemistry. (2025, October 11). ACS Publications.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025, August 6). Vertex AI Search.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022, February 24). Taylor & Francis.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020, November 12). Life Chemicals.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024, September 5). PubMed.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed.
  • Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. (2006, March 9). PubMed.
  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (2025, October 24). PubMed.
  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method | The Journal of Organic Chemistry. (2025, October 11). ACS Publications.
  • Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, May 8). PubMed.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021, February 1). Bentham Science Publishers.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF. (2025, August 9). ResearchGate.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Vertex AI Search.
  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004, March 11). PubMed.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry. (2025, August 6). ACS Publications.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. (2025, April 24). BORIS Portal.
  • (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025, August 26). ResearchGate.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023, November 14). ResearchGate.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... (2023). ResearchGate.
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors | Request PDF. (2025, September 2). ResearchGate.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. (2026, January 29). ResearchGate.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, September 14). PubMed.

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Whitepaper: 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid - A Conformationally Rigid Surrogate for Advanced Peptide and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of therapeutic peptides and peptidomimetics frequently requires the introduction of structural constraints to enhance biological activity, improve metabolic stability, and optimize pharmacokinetic profiles. Non-natural amino acids (UAAs) are critical tools in this endeavor, offering novel geometries and functionalities not found in the canonical 22 proteinogenic amino acids.[1] This guide provides a comprehensive technical overview of 4-(azepan-1-yl)cyclohexane-1-carboxylic acid, a unique UAA surrogate characterized by a conformationally rigid cyclohexane scaffold fused to a flexible azepane ring. We explore its strategic value in medicinal chemistry, detailing its synthesis, conformational properties, incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its potential impact on drug discovery programs.

Introduction: The Rationale for Constrained Amino Acid Surrogates

The therapeutic potential of peptides is often limited by their inherent flexibility and susceptibility to proteolytic degradation. High conformational entropy can lead to a significant energy penalty upon binding to a biological target, resulting in lower affinity. Furthermore, proteases readily recognize and cleave peptide bonds between natural amino acid residues, leading to rapid in vivo clearance.

The incorporation of UAAs that act as structural surrogates is a proven strategy to overcome these limitations.[2] These building blocks serve several key purposes:

  • Conformational Constraint: By locking a portion of the peptide backbone or a side chain into a defined geometry, the entropic cost of binding is reduced, potentially increasing potency.[3]

  • Metabolic Stability: The non-natural structure can effectively block recognition by proteolytic enzymes, thereby extending the molecule's half-life.

  • Scaffold Diversity: UAAs provide novel vectors for chemical modification, allowing for the exploration of new chemical space and the optimization of structure-activity relationships (SAR).[4]

  • Improved Pharmacokinetics: Altering polarity and lipophilicity through UAAs can modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a particularly compelling surrogate. Its design merges a rigid cyclohexane core, which functions as a bioisostere for various dipeptide turns or can replace floppy alkyl chains, with a seven-membered azepane heterocycle.[4][6] This combination imparts a unique spatial arrangement and lipophilic character, making it a valuable tool for engineering peptides with enhanced drug-like properties.

Molecular Design and Physicochemical Properties

The structure of 4-(azepan-1-yl)cyclohexane-1-carboxylic acid is defined by the stereochemical relationship between the azepane and carboxylic acid substituents on the cyclohexane ring, which can exist as either cis or trans isomers. The trans isomer is generally preferred in design as it presents the functional groups in a more defined and extended diaxial or diequatorial orientation, providing a rigid scaffold.[7][8]

Conformational Analysis

The conformational behavior of this surrogate is dominated by the cyclohexane ring, which strongly prefers a low-energy chair conformation.[9][10] The bulky azepan-1-yl group will preferentially occupy an equatorial position to minimize steric strain (A-value), forcing the C1-carboxylic acid into either an equatorial (trans isomer) or axial (cis isomer) position. This predictable conformational preference is central to its utility, as it allows for precise, three-dimensional positioning of the carboxylic acid terminus and the rest of the peptide chain.[11]

Physicochemical Data

The introduction of this surrogate significantly alters the physicochemical profile of a peptide. The azepane and cyclohexane moieties increase lipophilicity, which can enhance membrane permeability, but may also impact aqueous solubility. The tertiary amine of the azepane ring is basic, while the carboxylic acid is acidic, creating a zwitterionic character at physiological pH.

PropertyEstimated ValueRationale / Source
Molecular Formula C₁₃H₂₃NO₂---
Molecular Weight 225.33 g/mol ---
Isomers cis and transBased on substitution pattern on the cyclohexane ring.[12]
pKa (Carboxylic Acid) ~4.5 - 5.0Typical for a carboxylic acid on an aliphatic ring.[13][14]
pKa (Azepane Nitrogen) ~9.5 - 10.5Typical for a tertiary cyclic amine.
Calculated LogP ~1.5 - 2.5Increased lipophilicity due to the hydrocarbon-rich scaffold.

Synthesis of the Surrogate

The synthesis of 4-(azepan-1-yl)cyclohexane-1-carboxylic acid can be achieved through several routes. A common and efficient approach involves the reductive amination of a keto-ester precursor.

Proposed Synthetic Pathway

Synthesis_Pathway start Ethyl 4-oxocyclohexane-1-carboxylate intermediate Enamine/Imine Intermediate start->intermediate + Azepane (Toluene, Dean-Stark) azepane Azepane product_ester Ethyl 4-(azepan-1-yl)cyclohexane-1-carboxylate intermediate->product_ester Reductive Amination reductant NaBH(OAc)₃ or H₂, Pd/C final_product 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid product_ester->final_product Ester Hydrolysis hydrolysis 1. LiOH, H₂O/THF 2. HCl (aq) SPPS_Workflow cluster_0 SPPS Cycle for Surrogate Incorporation node1 Resin-Bound Peptide H₂N-AA(n)-...-AA(1)-Resin node3 Coupling Activated Surrogate + Resin-Bound Peptide node1->node3 node2 Surrogate Activation 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid + HCTU/DIC + Oxyma node2->node3 node4 Capping (Optional) Acetic Anhydride node3->node4 node5 Washing DMF, DCM node4->node5 node6 Final Peptide on Resin Surrogate-AA(n)-...-AA(1)-Resin node5->node6 SAR_Exploration core Core Surrogate 4-(Azepan-1-yl)cyclohexane- 1-carboxylic acid r1 R1: Modify Azepane Ring (e.g., smaller/larger rings, substituents) core->r1 Modulate Lipophilicity & Vector r2 R2: Modify Cyclohexane Ring (e.g., gem-dimethyl, axial/equatorial groups) core->r2 Fine-tune Rigidity & Conformation r3 R3: Isomer Control (cis vs. trans) core->r3 Alter Backbone Geometry

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination of 4-Oxocyclohexanecarboxylic Acid with Azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the reductive amination of 4-oxocyclohexanecarboxylic acid with azepane (hexamethyleneimine) to synthesize 4-(azepan-1-yl)cyclohexanecarboxylic acid . This transformation is a critical moiety construction in medicinal chemistry, often found in GPCR ligands and enzyme inhibitors.

While standard reductive amination is well-documented, this specific substrate pair presents a unique challenge: the formation of a zwitterionic product (amino acid) which complicates traditional organic extraction. This guide provides a robust, field-proven protocol using Sodium Triacetoxyborohydride (STAB) , optimized for stereoselectivity (favoring the thermodynamically stable trans-isomer) and isolation efficiency using Strong Cation Exchange (SCX) chromatography.

Scientific Foundation & Reaction Mechanism

The Choice of Reducing Agent

Sodium triacetoxyborohydride,


 (STAB), is the reagent of choice for this transformation.[1][2] Unlike Sodium Cyanoborohydride (

), STAB is non-toxic (cyanide-free) and exhibits superior selectivity for iminiums over ketones. This allows for a "one-pot" procedure where the ketone and amine are mixed directly with the reducing agent without requiring pre-formation of the imine.[3]
Mechanism and Stereoselectivity

The reaction proceeds through the formation of an iminium ion intermediate.[4]

  • Condensation: Azepane attacks the ketone carbonyl of 4-oxocyclohexanecarboxylic acid to form a hemiaminal, which dehydrates to the iminium ion.

  • Reduction: STAB delivers a hydride to the iminium carbon.

Stereochemical Outcome: In 4-substituted cyclohexanones, the hydride delivery is stereoselective. For the bulky iminium intermediate formed by azepane, the hydride donor (STAB) preferentially attacks from the axial trajectory (the path of least torsional strain), leading to the equatorial amine. Consequently, the major product is the trans-1,4-disubstituted cyclohexane (diequatorial conformation), which is generally the preferred pharmacophore in drug discovery due to its extended conformation.

Pathway Visualization

ReactionMechanism cluster_legend Legend Reactants Reactants (Ketone + Azepane) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (Acid Catalysis) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O (Dehydration) TransState Transition State (Axial Hydride Attack) Iminium->TransState + STAB (Reduction) Product Product Trans-4-(azepan-1-yl) cyclohexanecarboxylic acid TransState->Product Major Isomer (Trans/Diequatorial) key STAB = Sodium Triacetoxyborohydride AcOH = Acetic Acid

Figure 1: Mechanistic pathway of STAB-mediated reductive amination favoring the trans-isomer.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6][7][8]Role
4-Oxocyclohexanecarboxylic acid 142.151.0Substrate (Electrophile)
Azepane 99.181.1Substrate (Nucleophile)
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst / pH Buffer
Dichloromethane (DCM) or DCE -SolventReaction Medium
Methanol (MeOH) -SolventFor SCX Workup
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is oven-dried. While STAB is less moisture-sensitive than


, moisture can hydrolyze the iminium intermediate back to the ketone, stalling the reaction.
Step 1: Reactant Mixing
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxocyclohexanecarboxylic acid (1.42 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Add Azepane (1.09 g, 1.24 mL, 11.0 mmol).

    • Observation: The solution may warm slightly due to acid-base neutralization (Carboxylic acid + Amine

      
       Ammonium Carboxylate salt). This is normal. The equilibrium still allows for free amine and ketone to react.
      
  • Add Acetic Acid (0.6 g, 0.57 mL, 10.0 mmol).

    • Expert Insight: Acetic acid is crucial here. It ensures the pH is roughly 5-6, optimizing the formation of the iminium ion without protonating the amine so strongly that it becomes non-nucleophilic.

Step 2: Reductive Amination[1][2][4][9][10][11]
  • Stir the mixture at room temperature (20-25°C) for 30 minutes to allow pre-equilibrium of the imine/iminium species.

  • Add STAB (3.18 g, 15.0 mmol) in three portions over 15 minutes.

    • Safety: Mild gas evolution (

      
       or AcOH vapor) may occur. Do not seal the vessel tightly; use a nitrogen balloon or a drying tube.
      
  • Stir vigorously at room temperature for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[4] TLC is difficult due to the zwitterionic nature of the product. Look for the disappearance of the ketone (m/z 143) and appearance of the product mass (m/z 226, [M+H]+).

Step 3: Workup & Isolation (The "Zwitterion" Strategy)

Standard aqueous extraction (DCM/Water) often fails here because the amino-acid product stays in the aqueous phase.

Recommended Method: SCX (Strong Cation Exchange) Purification

  • Quench the reaction by adding MeOH (10 mL) and stirring for 10 minutes.

  • Concentrate the mixture under reduced pressure to remove DCM.

  • Redissolve the residue in MeOH (20 mL).

  • Load the solution onto a pre-conditioned SCX cartridge (e.g., 10g or 20g size).

    • Mechanism:[1][4][5][12] The basic amine moiety of the product binds to the sulfonic acid resin. Neutral impurities (excess ketone, acetic acid) and acidic impurities pass through.

  • Wash: Flush the cartridge with MeOH (3 column volumes) to remove non-basic impurities.

  • Elute: Elute the product using 2M Ammonia in Methanol (3 column volumes).

    • Result: The ammonia displaces the product from the resin.

  • Concentrate the ammoniacal eluent to dryness to afford the crude 4-(azepan-1-yl)cyclohexanecarboxylic acid .

Purification & Analysis
  • Recrystallization: If high purity is required, the crude zwitterion can often be recrystallized from hot Ethanol/Water or Acetonitrile.

  • Yield Expectation: 75% - 90%.

  • Isomer Ratio: Typically >80% trans (diequatorial).

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve 4-Oxocyclohexanecarboxylic Acid in DCM AddReagents Add Azepane (1.1 eq) and AcOH (1.0 eq) Start->AddReagents Equilibrate Stir 30 min (Imine Formation) AddReagents->Equilibrate Reduction Add STAB (1.5 eq) Stir 12-16h Equilibrate->Reduction Check LC-MS Check (Target m/z 226) Reduction->Check Check->Reduction Incomplete Quench Quench with MeOH Concentrate Check->Quench Complete SCX_Load Load onto SCX Cartridge (MeOH solution) Quench->SCX_Load SCX_Wash Wash with MeOH (Removes impurities) SCX_Load->SCX_Wash SCX_Elute Elute with 2M NH3 in MeOH (Releases Product) SCX_Wash->SCX_Elute Final Concentrate & Dry Final Product SCX_Elute->Final

Figure 2: Step-by-step experimental workflow utilizing SCX purification for zwitterion isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion High water content in solvent.Use anhydrous DCM and dry glassware. Water hydrolyzes the imine.
Stalled Reaction pH too high (too basic) or too low.Ensure AcOH is added. The optimal pH is 5-6. If using HCl salt of amine, add TEA to neutralize first.[4]
Low Yield (Workup) Product lost in aqueous layer.The product is an amino acid (water soluble). Do not use standard water/DCM extraction. Use SCX or n-Butanol extraction.
Cis/Trans Ratio Thermodynamic vs Kinetic control.STAB generally favors trans. If cis is desired, use L-Selectride (bulky hydride) on the pre-formed imine (difficult) or catalytic hydrogenation (

, Pt/C).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][13] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Application Notes & Protocols: A Guide to the Esterification of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid. Esters of this scaffold are valuable in medicinal chemistry for modulating physicochemical properties and for creating prodrugs. This guide details three primary esterification methodologies: modified Fischer Esterification, carbodiimide-mediated coupling (Steglich Esterification), and an acyl chloride-based approach. We delve into the mechanistic rationale, advantages, and limitations of each method, providing detailed, step-by-step protocols to ensure reproducible success. Comparative data and troubleshooting advice are included to assist chemists in selecting and implementing the optimal strategy for their specific synthetic goals.

Introduction: Strategic Importance of Esterification

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a key building block in modern drug discovery, incorporating a bulky cycloalkyl ring and a basic tertiary amine. The carboxylic acid moiety offers a prime handle for chemical modification. Its conversion to an ester is a critical transformation for several strategic purposes:

  • Prodrug Development: Esterification can mask the polar carboxylic acid, improving membrane permeability and oral bioavailability. The resulting ester can then be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.

  • Modulation of Physicochemical Properties: Converting the acid to an ester can significantly alter solubility, lipophilicity (LogP), and formulation characteristics.

  • Intermediate for Further Synthesis: Esters can serve as protecting groups or be readily converted to other functional groups, such as amides or alcohols, which are less accessible directly from the carboxylic acid.

The presence of the basic azepane nitrogen (pKa ~10-11) introduces a key challenge: it can be protonated under acidic conditions or act as a competing nucleophile, complicating standard esterification procedures. This guide provides robust methods to navigate these challenges effectively.

Selecting the Optimal Esterification Strategy

The choice of esterification reagent is dictated by the specific alcohol, the scale of the reaction, and the overall sensitivity of the substrate. A logical decision-making workflow is essential for efficiency.

G Start Select Esterification Method for 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid Q_Acid_Sensitive Is the alcohol acid-sensitive (e.g., t-BuOH)? Start->Q_Acid_Sensitive Method_Fischer Method 1: Fischer Esterification (with HCl or SOCl2/Alcohol) Q_Acid_Sensitive->Method_Fischer  No Method_Steglich Method 2: Steglich Esterification (EDC/DMAP) Q_Acid_Sensitive->Method_Steglich  Yes Q_Steric_Hindrance Are the acid or alcohol sterically hindered? Q_Steric_Hindrance->Method_Steglich  No (generally effective) Method_Acyl_Chloride Method 3: Acyl Chloride Route (Oxalyl Chloride) Q_Steric_Hindrance->Method_Acyl_Chloride  Yes (highly reactive) Q_Scale Is this a large-scale synthesis (>10g)? Q_Scale->Method_Steglich  No Q_Scale->Method_Acyl_Chloride  Yes (avoids atom-inefficient reagents and byproducts) Method_Fischer->Q_Scale Method_Steglich->Q_Steric_Hindrance

Caption: Decision workflow for selecting an esterification method.

Methodologies and Protocols

Method 1: Modified Fischer Esterification

The Fischer esterification is a classic, atom-economical method involving an acid catalyst and an excess of alcohol, which also serves as the solvent.[1][2][3] The primary challenge with 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is the basic amine, which will be protonated by the acid catalyst, potentially hindering the reaction.[4][5] This can be overcome by ensuring sufficient acid is present to protonate both the amine and catalyze the esterification. A convenient approach is to use the alcohol (e.g., methanol or ethanol) as the solvent and generate anhydrous HCl in situ from thionyl chloride (SOCl₂) or acetyl chloride.[6]

Mechanism Insight: The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity.[7] The alcohol then attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to yield the ester.[2][7]

  • Advantages:

    • High atom economy; byproducts are volatile or easily removed.

    • Cost-effective, especially for simple alcohols like methanol and ethanol.[1]

    • Simple setup and workup.

  • Disadvantages:

    • Requires a large excess of the alcohol.[2]

    • Not suitable for acid-sensitive substrates or tertiary alcohols, which can eliminate to form alkenes.[6][8]

    • Reversible reaction, requiring conditions that drive the equilibrium forward (e.g., excess alcohol).[2]

Detailed Protocol (Methyl Ester Synthesis):

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (1.0 eq, e.g., 2.25 g, 10 mmol).

  • Solvent Addition: Add anhydrous methanol (50 mL). Stir to suspend the acid.

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.5 eq, 1.1 mL, 15 mmol) dropwise over 10 minutes. Caution: Exothermic reaction, HCl gas is evolved.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess methanol and HCl.

  • Purification: Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining acid and deprotonate the azepane nitrogen. Wash with brine (30 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester, which can be further purified by column chromatography if necessary.

Method 2: Steglich Esterification (Carbodiimide Coupling)

The Steglich esterification is a powerful and mild method that uses a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[8][9][10] The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP).[11][12][13] This method is ideal for substrates that are sensitive to harsh acidic conditions and for coupling with a wider range of alcohols, including secondary and some tertiary alcohols.[6][8]

Mechanism Insight: The carbodiimide (EDC or DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive N-acylpyridinium species.[8][11] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[8][11]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_acylisourea [label="O-acylisourea\nIntermediate", style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acylpyridinium [label="N-acylpyridinium\nIntermediate\n(Highly Reactive)", style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROH [label="Alcohol\n(R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester\n(R-COOR')", shape=box, style=bold, fillcolor="#F1F3F4", fontcolor="#202124"]; EDU [label="EDU\n(Byproduct)", shape=box, style=bold, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> O_acylisourea [label="+"]; EDC -> O_acylisourea; O_acylisourea -> Acylpyridinium [label="+ DMAP\n(fast)"]; DMAP -> Acylpyridinium; Acylpyridinium -> Ester [label="+ R'-OH\n- DMAP"]; ROH -> Ester; O_acylisourea -> EDU [label="(side reaction\nslow)"]; } Caption: Mechanism of Steglich Esterification with EDC/DMAP.

  • Advantages:

    • Mild reaction conditions (typically room temperature), compatible with sensitive functional groups.[10]

    • Highly efficient for a broad range of alcohols.[14]

    • EDC is water-soluble, and its urea byproduct can be removed with a simple acidic wash.[15]

  • Disadvantages:

    • Carbodiimides are allergens and should be handled with care.[16]

    • Lower atom economy compared to Fischer esterification.

    • DMAP is highly toxic and readily absorbed through the skin.[12]

    • If using DCC, the dicyclohexylurea (DCU) byproduct is often poorly soluble and requires filtration to remove.[9]

Detailed Protocol (General Ester Synthesis):

  • Setup: To a clean, dry flask with a stir bar, add 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq).

  • Solvent: Dissolve/suspend the components in an anhydrous aprotic solvent like DCM or DMF (concentration ~0.2 M).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 12-24 hours).[14]

  • Workup: Dilute the reaction mixture with DCM. Wash with 1M HCl (or 5% citric acid) to remove unreacted EDC, the EDC-urea byproduct, and DMAP.[17][18][19] Then, wash with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography on silica gel.

Method 3: Acyl Chloride Formation and Subsequent Esterification

This two-step approach involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the alcohol to form the ester.[6] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[20][21][22] Oxalyl chloride is often preferred as it is milder and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[23][24]

Mechanism Insight: Oxalyl chloride, often with a catalytic amount of DMF (Vilsmeier-Haack mechanism), converts the carboxylic acid into its corresponding acyl chloride. This highly electrophilic species reacts rapidly with the alcohol, even sterically hindered ones, to furnish the ester. A non-nucleophilic base like triethylamine or pyridine is typically added in the second step to scavenge the HCl produced.

  • Advantages:

    • Acyl chloride is extremely reactive, allowing for the esterification of even very hindered or unreactive alcohols.

    • The reaction is generally fast and high-yielding.

    • Volatile byproducts from oxalyl chloride simplify the workup of the first step.[23]

  • Disadvantages:

    • Two-step procedure.

    • Oxalyl chloride and thionyl chloride are corrosive, moisture-sensitive, and toxic.

    • Requires strictly anhydrous conditions.

Detailed Protocol (Two-Step Ester Synthesis): Step A: Acyl Chloride Formation

  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reagent Addition: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride hydrochloride salt is often used directly in the next step without further purification.

Step B: Ester Formation

  • Setup: In a separate dry flask under nitrogen, dissolve the desired alcohol (1.1 eq) in anhydrous DCM containing a non-nucleophilic base (e.g., triethylamine, 2.5 eq).

  • Acyl Chloride Addition: Cool the alcohol solution to 0 °C. Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the alcohol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Comparative Summary of Methods

FeatureModified Fischer EsterificationSteglich Esterification (EDC/DMAP)Acyl Chloride Route (Oxalyl Chloride)
Conditions Acidic, refluxMild, neutral pH, 0 °C to RTStep 1: 0 °C to RT; Step 2: 0 °C to RT
Substrate Scope Good for primary/secondary alcoholsExcellent for primary/secondary, good for some tertiary alcoholsExcellent for nearly all alcohols
Key Reagents Alcohol (solvent), SOCl₂ or HClEDC·HCl, DMAPOxalyl chloride, DMF (cat.), base (e.g., Et₃N)
Byproducts WaterWater-soluble urea, DMAP·HClCO, CO₂, HCl, Et₃N·HCl
Advantages Cost-effective, high atom economyMild conditions, broad scopeHigh reactivity, good for hindered substrates
Disadvantages Harsh conditions, not for sensitive substratesCostlier reagents, potential allergensMoisture-sensitive, toxic reagents, two steps

References

  • The Role of DMAP in Steglich Esterification and Beyond. (2026, February 14). Vertex AI Search.
  • Yamaguchi Esterific
  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
  • Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. PMC.
  • Steglich Esterific
  • The Steglich Esterific
  • Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica.
  • How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • Reactions of α-Amino Acids : Carboxylic Acid Esterific
  • Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.
  • Need help in converting a carboxylic acid to an acyl chloride. (2015, July 17). Reddit.
  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024, October 3). Pearson.
  • Acylation and Esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Figure CX5.1. Possible syntheses of an acid chloride.
  • Why is Fisher method preferred for the esterification of amino acids? (2014, August 15). Reddit.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Acid-Amine Coupling using DCC. Organic Synthesis.
  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Inform
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10).
  • Ester Reactions Summary and Practice Problems. Chemistry Steps.
  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses Procedure.
  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. (2023, January 4). Royal Society of Chemistry.
  • The Reaction Between Tertiary Amines and Carboxylic and Picric Acids. DTIC.
  • Esters Reaction with Amines – The Aminolysis Mechanism. (2020, February 24). Chemistry Steps.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). University of Copenhagen.
  • Fischer Esterific
  • Esterification - alcohols and carboxylic acids. Chemguide.
  • KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.

Sources

Application Note: Scalable Synthesis of Azepane-Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Azepane (hexamethyleneimine) motifs fused or linked to cyclohexane rings represent a privileged structural class in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., Sigma-1 receptors, Dopamine transporters) and calcium channel blockers. While five- and six-membered rings (pyrrolidines, piperidines) dominate library synthesis, the seven-membered azepane ring offers unique conformational flexibility and vector orientation that can break "flatland" limitations in drug design.

This guide details two distinct, scalable synthetic pathways for generating azepane-substituted cyclohexanes:

  • N-Linked Architectures (1-Cyclohexylazepanes): Via optimized reductive amination.

  • Spiro-Fused Architectures (Spiro[azepane-cyclohexane]): Via strategic ring expansion (Beckmann Rearrangement).

Strategic Synthetic Pathways

The choice of synthesis method depends on the desired connectivity between the cyclohexane and azepane rings.

FeatureMethod A: Reductive Amination Method B: Beckmann Ring Expansion
Target Scaffold N-Linked: Azepane nitrogen attached to Cyclohexane carbon.Spiro-Fused: Carbon shared between Azepane and Cyclohexane rings.
Scalability High: Kilogram-scale ready; uses standard reactors.Medium-High: Requires careful heat management during rearrangement.
Key Reagents Cyclohexanone, Azepane, NaBH(OAc)₃ or H₂/Cat.Spiro-ketone, Hydroxylamine, Thionyl Chloride/Tosyl Chloride.
Primary Challenge Over-alkylation (avoidable with stoichiometry).Regioselectivity of ring expansion (migratory aptitude).
Decision Matrix (DOT Visualization)

SynthesisStrategy Target Target Scaffold Connectivity Connectivity? Target->Connectivity N_Linked N-Linked (Tertiary Amine) Connectivity->N_Linked N-C Bond Spiro Spiro-Fused (Quaternary Carbon) Connectivity->Spiro C-C Spiro Center MethodA Method A: Reductive Amination N_Linked->MethodA MethodB Method B: Beckmann Rearrangement Spiro->MethodB Scale: >10 kg\nReagents: NaBH(OAc)3 / H2 Scale: >10 kg Reagents: NaBH(OAc)3 / H2 MethodA->Scale: >10 kg\nReagents: NaBH(OAc)3 / H2 Scale: 1-5 kg\nReagents: NH2OH / SOCl2 Scale: 1-5 kg Reagents: NH2OH / SOCl2 MethodB->Scale: 1-5 kg\nReagents: NH2OH / SOCl2

Figure 1: Strategic decision tree for selecting the appropriate synthesis method based on scaffold connectivity.

Protocol A: Scalable Reductive Amination (N-Linked)

This protocol describes the synthesis of 1-cyclohexylazepane . This is the "workhorse" method for generating tertiary amine libraries.

Mechanism & Rationale

Direct alkylation of azepane with cyclohexyl halides often leads to elimination side products (cyclohexene) due to the basicity of azepane. Reductive amination avoids this by forming an iminium ion intermediate, which is selectively reduced.

  • Lab Scale: Uses Sodium Triacetoxyborohydride (STAB) for mildness and tolerance of functional groups.

  • Process Scale: Uses catalytic hydrogenation (Ra-Ni or Pt/C) or Sodium Borohydride to reduce costs.

Detailed Protocol (Lab to Pilot Scale)

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Azepane (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Greener alternative)

Step-by-Step Workflow:

  • Imine Formation (Pre-equilibrium):

    • Charge the reactor with Cyclohexanone (e.g., 100 g, 1.02 mol) and DCE (1.0 L).

    • Add Azepane (106 g, 1.07 mol) followed by Acetic Acid (61 g, 1.02 mol). Note: Acid catalysis accelerates iminium formation.

    • Stir at 20–25°C for 30–60 minutes. Monitor by 1H-NMR or IR (disappearance of ketone C=O stretch at ~1710 cm⁻¹).

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add STAB (302 g, 1.43 mol) portion-wise over 1 hour. Caution: Mild exotherm and gas evolution (H₂).

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 12–16 hours.

  • Quench & Workup (Self-Validating Step):

    • Add saturated aqueous NaHCO₃ solution slowly until pH > 8.

    • Phase Check: The product is in the organic (lower) layer in DCE.

    • Separate phases. Extract aqueous layer 2x with DCE.

    • Combine organics and wash with brine. Dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Distillation: For >100g scale, fractional distillation under reduced pressure is the most efficient purification method (bp ~110°C at 10 mmHg).

    • Yield: Typically 85–92%.

Process Safety Note

For Kilogram Scale , replace STAB with Catalytic Hydrogenation :

  • Catalyst: 5% Pt/C (dry basis, 2 wt% loading).

  • Conditions: 5 bar H₂, 50°C in Methanol.

  • Advantage:[1][2] Eliminates boron waste streams.

Protocol B: Spiro-Fused Synthesis (Beckmann Rearrangement)

This protocol targets Spiro[cyclohexane-1,4'-azepan]-2'-one , a scaffold found in opioid receptor ligands. It involves constructing a spiro-ketone and expanding the ring.

Mechanism & Rationale

The synthesis starts with a spiro-cyclohexanone (e.g., spiro[5.5]undecan-1-one). The ketone is converted to an oxime, which undergoes Beckmann rearrangement to insert a nitrogen atom, expanding the 6-membered ring to a 7-membered lactam (azepan-2-one).

Detailed Protocol

Reagents:

  • Spiro[5.5]undecan-1-one (Starting Material)

  • Hydroxylamine Hydrochloride (1.2 equiv)

  • Sodium Acetate (1.5 equiv)

  • Thionyl Chloride (SOCl₂) or Cyanuric Chloride (Activator)

  • Solvent: Ethanol (Step 1), DCM/Toluene (Step 2)

Step-by-Step Workflow:

  • Oxime Generation:

    • Dissolve Spiro[5.5]undecan-1-one (50 g) in Ethanol (250 mL).

    • Add Hydroxylamine HCl (25 g) and Sodium Acetate (37 g) in water (100 mL).

    • Reflux for 2–3 hours.

    • Cool, precipitate with water, and filter the solid Oxime . Dry thoroughly.

  • Beckmann Rearrangement:

    • Dissolve the dried Oxime (50 g) in dry Toluene (500 mL) at 0°C.

    • Add Thionyl Chloride (1.1 equiv) dropwise. Note: Controls exotherm.

    • Stir at 0°C for 1 hour, then heat to 60°C for 2 hours.

    • Mechanistic Check: The group anti to the hydroxyl migrates. In symmetric spiro-ketones, this leads to a single product.

  • Workup:

    • Quench with ice water. Neutralize with NaOH to pH 7.

    • Separate organic layer. Wash with water.

    • Concentrate to yield the crude lactam.

  • Reduction (Optional to Amine):

    • To obtain the cyclic amine (Spiro-azepane), reduce the lactam using LiAlH₄ (THF, reflux) or BH₃·DMS .

Reaction Pathway Visualization

BeckmannPath Ketone Spiro[5.5]undecan-1-one (C11 H18 O) Oxime Oxime Intermediate (C11 H19 NO) Ketone->Oxime NH2OH.HCl NaOAc Transition [1,2]-Migration (Beckmann Rearrangement) Oxime->Transition SOCl2 / H+ Lactam Spiro[cyclohexane-azepan]-one (7-membered Lactam) Transition->Lactam Ring Expansion Azepane Spiro[cyclohexane-azepane] (Secondary Amine) Lactam->Azepane LiAlH4 Reduction

Figure 2: Synthetic pathway for converting spiro-ketones to spiro-azepanes via Beckmann Rearrangement.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Method A) Wet solvent or old STAB reagent.Use anhydrous DCE/THF. Ensure STAB is free-flowing powder, not clumped.
Elimination Product (Method A) High temperature during reduction.Keep reaction <5°C during STAB addition.
Beckmann Explosion Risk (Method B) Runaway exotherm during rearrangement.strictly control addition rate of SOCl₂/TsCl. Use continuous flow reactors for >1kg scale.
Incomplete Reduction (Lactam) Poor solubility of lactam in ether/THF.Use refluxing THF or switch to BH₃·DMS for stubborn lactams.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Azepane Scaffolds in Drugs: "Pharmaceutical significance of azepane based motifs for drug discovery." ResearchGate, 2025.[3] Link

  • Beckmann Rearrangement Protocols: "Synthesis of Fused Azepanes via Beckmann Rearrangement." Journal of Medicinal Chemistry, 2025.[4] Link

  • Spirocyclic Synthesis: "Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives." Bioorganic Chemistry, 2021.[5] Link

  • Process Safety (Hydrogenation): "Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts." MDPI, 2025. Link

Sources

Strategic Protection and Manipulation of 4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(azepan-1-yl)cyclohexane-1-carboxylic acid scaffold represents a unique class of pharmacophores combining a lipophilic cyclohexane core, a polarizable tertiary amine (azepane), and a modifiable carboxyl terminus. Often found in GPCR ligands, Janus Kinase inhibitors, and sigma receptor modulators, this molecule presents specific synthetic challenges: zwitterionic solubility issues , stereochemical instability (cis/trans isomerization) , and internal basicity that can interfere with metal-catalyzed cross-couplings.

This Application Note details strategic protection protocols designed to isolate, purify, and manipulate this scaffold. We focus on orthogonal esterification strategies that lock stereochemistry and mask the carboxylic acid, while simultaneously addressing the management of the basic tertiary amine via salt formation.

Part 1: Strategic Analysis & Decision Matrix

The Zwitterion Challenge

Like standard amino acids, 4-(azepan-1-yl)cyclohexane-1-carboxylic acid exists primarily as a zwitterion in neutral media. This results in poor solubility in organic solvents (DCM, THF, Toluene) and high solubility in water, complicating extraction and purification.

  • Solution: Masking the carboxylic acid as an ester (Methyl, Ethyl, or tert-Butyl) breaks the zwitterion, rendering the molecule lipophilic and soluble in organic media.

The Stereochemical Imperative (Cis vs. Trans)

The cyclohexane ring allows for two diastereomers. The trans-isomer (diequatorial) is generally thermodynamically favored and biologically preferred in many drug targets (e.g., Oclacitinib analogs).

  • Risk: Acidic protection conditions can induce isomerization.

  • Opportunity: Thermodynamic equilibration conditions (base-mediated esterification) can be used to drive cis-to-trans conversion during the protection step.

The "Invisible" Protecting Group: Salt Formation

The azepane nitrogen is a tertiary amine. Unlike primary/secondary amines, it cannot be protected with carbamates (Boc, Fmoc) directly on the bridgehead nitrogen.

  • Strategy: "Protect" the tertiary amine by converting it to a specific salt (Hydrochloride or Trifluoroacetate). This prevents N-oxide formation during oxidation steps and reduces catalyst poisoning in Palladium-catalyzed couplings.

Decision Matrix: Selecting the Right Strategy

PG_Strategy Start Target: 4-(Azepan-1-yl) cyclohexane-1-COOH Goal_Scale Goal: Scale-up / Stable Intermediate Start->Goal_Scale Goal_Ortho Goal: Orthogonal Deprotection Start->Goal_Ortho Goal_Stereo Goal: Enforce Trans-Isomer Start->Goal_Stereo Method_Me Methyl Ester (HCl Salt) (Protocol A) Goal_Scale->Method_Me High Yield, Robust Method_tBu tert-Butyl Ester (Protocol B) Goal_Ortho->Method_tBu Base Stable, Acid Labile Method_Equil Base-Mediated Equilibration Goal_Stereo->Method_Equil Thermodynamic Control

Figure 1: Decision matrix for selecting the appropriate protection strategy based on downstream application requirements.

Part 2: Detailed Protocols

Protocol A: Robust Methyl Esterification (HCl Salt Formation)

Application: Best for bulk synthesis, purification, and storage. The HCl salt protects the amine from oxidation and renders the product a stable solid.

Mechanism: Thionyl chloride generates anhydrous HCl in situ, catalyzing Fischer esterification while simultaneously protonating the azepane nitrogen.

Materials:

  • 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.5 equiv)
    
  • Methanol (anhydrous) (10-20 volumes)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Solvation: Suspend the carboxylic acid substrate in anhydrous Methanol at

    
     (ice bath). Note: The zwitterion may not fully dissolve initially.
    
  • Activation: Add Thionyl Chloride dropwise over 30 minutes.

    • Caution: Exothermic reaction with vigorous gas evolution (

      
      , 
      
      
      
      ).
  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by LC-MS. The starting material peak (M+H) will shift by +14 Da (Methylation).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Crucial Step: Co-evaporate with Toluene (

      
      ) to remove traces of HCl/Thionyl chloride.
      
  • Isolation: Triturate the resulting residue with Diethyl Ether or MTBE. The product, Methyl 4-(azepan-1-yl)cyclohexanecarboxylate hydrochloride , will precipitate as a white/off-white hygroscopic solid.

  • Yield: Typically >95%.

Protocol B: tert-Butyl Ester Formation (Acid-Labile Protection)

Application: Required when the carboxylic acid must be unmasked under mild acidic conditions (TFA) without affecting other esters or base-sensitive groups in the molecule.

Mechanism: Acid-catalyzed addition of isobutylene (or surrogate) to the carboxylic acid.

Materials:

  • Substrate (1.0 equiv)

  • tert-Butyl Acetate (Solvent/Reagent) or Isobutylene gas

  • Perchloric acid (

    
    ) (Cat. 1.5 equiv) or 
    
    
    

Step-by-Step Procedure (The tert-Butyl Acetate Method):

  • Setup: Dissolve the substrate in tert-butyl acetate (excess, acts as solvent).

  • Catalysis: Add Perchloric acid (70% aq) dropwise at room temperature.

    • Safety: Perchloric acid is a strong oxidant. Handle with extreme care behind a blast shield.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: This method avoids the use of pressurized isobutylene gas.

  • Quench: Carefully neutralize with saturated

    
     solution at 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
    ). The azepane amine will be in the free-base form in the organic layer.
    
  • Purification: Dry over

    
     and concentrate. If the free base is unstable, convert immediately to the Oxalate or Fumarate salt for storage.
    

Part 3: Stereochemical Management (Cis to Trans Conversion)

A critical aspect of this scaffold is the cis/trans ratio. The trans-isomer (1,4-diequatorial) is often the bioactive target. If your synthesis yields a mixture or the cis-isomer, use the Base-Mediated Equilibration Protocol .

Workflow Logic: Esterification generally locks the configuration. However, heating the ester with an alkoxide base allows deprotonation at the


-position (C1), passing through a planar enolate intermediate which relaxes to the thermodynamically favored trans-isomer.

Isomerization Cis Cis-Isomer (Kinetic) (Axial-Equatorial) Enolate Planar Enolate Intermediate (Base Mediated) Cis->Enolate NaOEt / EtOH Reflux Trans Trans-Isomer (Thermodynamic) (Diequatorial) Enolate->Trans Reprotonation (Steric Relief) Trans->Enolate Reversible

Figure 2: Thermodynamic equilibration mechanism converting Cis-isomers to Trans-isomers via enolate formation.

Protocol:

  • Dissolve the ester mixture in Ethanol.

  • Add Sodium Ethoxide (NaOEt, 0.5 – 1.0 equiv).

  • Reflux for 12–24 hours.

  • Cool and quench with dilute HCl (to pH 8).

  • Extract and analyze by NMR. The trans-isomer is identified by the large coupling constant (

    
    ) of the C1 proton.
    

Part 4: Data Summary

Protection StrategyReagentsStability (Acid)Stability (Base)Primary Utility
Methyl Ester

/ MeOH
Stable (HCl salt)Labile (Hydrolysis)Scale-up, Purification, Storage
Ethyl Ester

/ EtOH
StableLabileIsomer equilibration (cis

trans)
tert-Butyl Ester Isobutylene /

Labile (TFA)Stable Orthogonal protection strategies
Benzyl Ester BnOH / EDCIStableLabileDeprotection via Hydrogenolysis (

)

References

  • Vertex Pharmaceuticals. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.[2] WO2017134212A1.[3] (Describes the thermodynamic equilibration and synthesis of the trans-scaffold). Link

  • Sigma-Aldrich. Cyclohexanecarboxylic acid Product Data. (Physical properties and solubility data for the core scaffold). Link

  • Organic Chemistry Portal. Esterification - Recent Literature. (General protocols for acid-catalyzed esterification compatible with amines). Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for orthogonality of t-Butyl vs Methyl esters). Link

  • Pfizer Inc. Janus Kinase Inhibitors (Oclacitinib) Synthesis. (Contextual usage of the trans-4-aminocyclohexanecarboxylic acid scaffold in drug development). Link

Sources

Troubleshooting & Optimization

Improving yield of reductive amination for azepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reductive Amination for Azepane Scaffolds

Introduction: The "Azepane Anomaly"

Current Status: You are likely experiencing low yields (<40%) or stalled conversion when attempting reductive amination on azepan-4-one or substituted azepane derivatives.

The Science: Unlike their 6-membered analogs (piperidines), azepanes suffer from transannular strain (Prelog strain) . The formation of the


 hybridized iminium ion intermediate requires the 7-membered ring to adopt a conformation that increases eclipsing interactions across the ring.
  • Consequence: The equilibrium constant (

    
    ) for imine formation is significantly lower for azepanes than for cyclohexanones/piperidines.
    
  • The Fix: Standard dehydrating conditions (molecular sieves) are often insufficient. You must shift the equilibrium chemically using strong Lewis acids and water scavengers.

Module 1: Critical Decision Matrix

Before starting, select your protocol based on your specific failure mode.

DecisionTree Start START: Analyze Previous Failure Problem1 Problem: Low Conversion (Recovered Ketone) Start->Problem1 Problem2 Problem: Direct Reduction (Alcohol Formation) Start->Problem2 Problem3 Problem: Over-alkylation (Tertiary Amine formed) Start->Problem3 Sol1 Solution: Titanium Protocol (Forces Imine Formation) Problem1->Sol1 Imine eq. is poor Sol2 Solution: Switch Reagent Use STAB instead of NaCNBH3 Problem2->Sol2 Selectivity issue Sol3 Solution: Stepwise Method Pre-form Imine, then reduce Problem3->Sol3 Kinetic control needed

Figure 1: Troubleshooting Decision Tree for Azepane Reductive Amination.

Module 2: The "Gold Standard" Protocol (Titanium-Mediated)

For azepanes, the standard Abdel-Magid protocol (STAB/AcOH) often fails to drive the iminium equilibrium. The Bhattacharyya Protocol using Titanium(IV) isopropoxide is the recommended fix.

Why it works:

 serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly hydrolyzes to

    
    , chemically removing water and forcing the equilibrium to the right (Le Chatelier's principle).
    
Step-by-Step Methodology

Reagents:

  • Substrate: Azepane ketone (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) (1.25 – 1.5 equiv)
    
  • Reductant:

    
     (sodium borohydride) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (or THF for solubility)

Protocol:

  • Complexation (Critical Step): In a flame-dried flask under

    
    , combine the amine and ketone. Add neat 
    
    
    
    slowly.
    • Note: The mixture often becomes viscous. If stirring stops, add a minimal amount of dry THF.

  • Equilibration: Stir at ambient temperature for 6–12 hours .

    • Checkpoint: Do not proceed until TLC/LCMS shows disappearance of the ketone. For azepanes, this takes longer than standard ketones.

  • Dilution: Dilute the reaction mixture with absolute ethanol (approx. 0.5 M concentration).

  • Reduction: Cool to 0°C. Add

    
     portion-wise. (Caution: Exothermic, gas evolution).
    
  • Workup (The "Titanium Emulsion" Fix):

    • Add 2N

      
       (aq) to quench.
      
    • The Ti salts will form a white/gray precipitate (

      
      ).
      
    • Crucial: Filter through a pad of Celite while wet. Do not let the pad dry out. Wash the cake copiously with EtOAc or DCM to recover the lipophilic azepane product.

Module 3: Comparative Data (Yield Optimization)

The following data illustrates the impact of switching from standard conditions to the Ti-mediated protocol for hindered azepane substrates.

VariableStandard Conditions (STAB/DCE)Titanium Protocol (

/

)
Imine Conversion ~45% (Equilibrium limited)>95% (Driven by water scavenging)
Side Product Azepanol (Direct reduction)Minimal (<5%)
Reaction Time 24 hours6 hours (Imine) + 2 hours (Red)
Isolated Yield 32 - 48% 81 - 92%

Module 4: Mechanistic Visualization

Understanding the specific role of Titanium is vital for troubleshooting.

Mechanism cluster_0 Rate Determining Step Ketone Azepane Ketone (C=O) Complex Activated Complex (C=O---Ti) Ketone->Complex + Ti(OiPr)4 Ti Ti(OiPr)4 Hemiaminal Titanium-Hemiaminal Intermediate Complex->Hemiaminal + Amine Amine Amine (R-NH2) Imine Iminium Species (C=N+) Hemiaminal->Imine - TiO2 (Irreversible) TiO2 TiO2 (Precipitate) *Water Removed* Hemiaminal->TiO2 Product Azepane Amine Imine->Product + NaBH4

Figure 2: Mechanism of Titanium-Mediated Reductive Amination showing the irreversible water scavenging step.

Module 5: Troubleshooting & FAQs

Q1: I see the starting material is gone, but I isolated the alcohol (azepanol) instead of the amine. Why?

  • Diagnosis: You experienced "Direct Reduction."[1][2] This happens when the reducing agent attacks the ketone before the imine forms.[3]

  • Fix:

    • Ensure you are using the Titanium Protocol . The imine must be pre-formed before adding the hydride source.

    • If using STAB (

      
      ), it is generally selective for imines, but for hindered azepanes, the imine formation is so slow that background reduction of the ketone becomes competitive. Switch to the Ti-protocol where reduction is a separate step.
      

Q2: The reaction turns into a thick gel upon adding


. Is this normal? 
  • Diagnosis: Yes. The titanium alkoxides can bridge and oligomerize.

  • Fix: Do not dilute immediately. The high concentration aids the kinetics. Only if magnetic stirring fails completely should you add small amounts of dry THF or Toluene. Avoid protic solvents (MeOH/EtOH) in the first step as they exchange with the isopropoxide ligands.

Q3: I am getting dialkylation (tertiary amine) when trying to make a secondary amine.

  • Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine.

  • Fix:

    • Use an excess of the primary amine (5–10 equivalents) if cheap/available.

    • Use the Stepwise Method : Form the imine with Ti, evaporate the solvent to remove excess amine, then redissolve and reduce.

Q4: My workup is a nightmare; the emulsion won't separate.

  • Diagnosis: Amphoteric Titanium species and basic azepanes form stable emulsions.

  • Fix:

    • The Cure: Add 10% Sodium Potassium Tartrate (Rochelle's Salt) solution and stir vigorously for 1 hour. This chelates the Titanium into the aqueous phase.

    • pH Control: Azepanes are basic. Ensure the aqueous layer is pH > 10 (using NaOH) to force the azepane into the organic layer.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527.[4]

  • Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990).[9] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9]

  • Barney, C. L., et al. (2011). "A convenient method for the reductive amination of aldehydes and ketones using Ti(OiPr)4 and NaBH4."[10][11][12] Tetrahedron Letters, 52(15), 1801-1804.

Sources

Technical Support Center: Purification of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid by Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid using preparative High-Performance Liquid Chromatography (HPLC). Here, we move beyond standard protocols to address the specific challenges this zwitterionic and highly polar compound presents, offering field-proven insights and troubleshooting strategies to ensure successful purification outcomes.

Introduction: The Challenge of Purifying 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a molecule of interest in pharmaceutical research, characterized by its azepane ring (a basic amine) and a carboxylic acid group on a cyclohexane scaffold. This dual functionality imparts both acidic and basic properties, making it a zwitterion at neutral pH. Its highly polar nature can lead to poor retention on traditional reversed-phase columns and challenging peak shapes, complicating purification efforts.[1][2] This guide is designed to navigate these complexities, providing a robust framework for method development and troubleshooting.

Recommended Preparative HPLC Protocol

A successful preparative HPLC purification begins with a well-developed analytical method that is then scaled up.[3] The following protocol is a recommended starting point, which should be optimized based on your specific sample matrix and purity requirements.

Table 1: Recommended Starting Conditions for Preparative HPLC
ParameterRecommendationRationale & Key Considerations
Column Chemistry C18 or Polar-Embedded C18A C18 stationary phase provides general-purpose hydrophobic retention. A polar-embedded phase can offer alternative selectivity and better peak shape for polar compounds by reducing unwanted interactions with residual silanols.[4][5]
Column Dimensions 20-50 mm ID x 150-250 mm LThe choice of dimensions depends on the amount of material to be purified. Larger internal diameters (ID) accommodate higher sample loads.[6][7]
Particle Size 5-10 µmLarger particle sizes are common in preparative HPLC to reduce backpressure while maintaining adequate separation efficiency.[8]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterVolatile acidic modifiers are crucial for good peak shape and MS compatibility.[9][10] They protonate the carboxylic acid and suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid or Acetic Acid in AcetonitrileAcetonitrile is often preferred over methanol due to its lower viscosity, resulting in lower backpressure.[11]
Gradient Start with a shallow gradient (e.g., 5-50% B over 20-30 min)A shallow gradient is essential for resolving closely eluting impurities from the main compound.
Flow Rate Scaled from analytical method (typically 20-100 mL/min)The flow rate should be adjusted based on the column dimensions to maintain a similar linear velocity as the analytical method.[6]
Detection UV at 210-220 nm or Mass Spectrometry (MS)The carboxylic acid and amine functionalities lack strong chromophores, necessitating detection at lower UV wavelengths. MS detection provides mass confirmation.
Sample Preparation Dissolve in Mobile Phase A or a weak solventDissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.

Visualizing the Workflow

Prep_HPLC_Workflow cluster_prep Method Development & Scaling cluster_purification Purification Run cluster_post Post-Purification Analytical_Method Analytical Method Development Scale_Up Scale-Up Calculation Analytical_Method->Scale_Up Determine Loading Prep_Method Preparative Method Optimization Scale_Up->Prep_Method Sample_Prep Sample Preparation Injection Injection & Separation Sample_Prep->Injection Detection Detection (UV/MS) Injection->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Fraction_Analysis Fraction Analysis (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure Compound Solvent_Removal->Final_Product Troubleshooting_Pressure Start High Backpressure Observed Disconnect_Column Disconnect Column from System Start->Disconnect_Column Pressure_Check Pressure Still High? Disconnect_Column->Pressure_Check System_Blockage Blockage is in the System (Tubing, Injector) Pressure_Check->System_Blockage Yes Column_Blockage Blockage is in the Column Pressure_Check->Column_Blockage No Isolate_Component Isolate and Clean/Replace System Component System_Blockage->Isolate_Component Reverse_Flush Reverse-Flush Column Column_Blockage->Reverse_Flush Resolved Issue Resolved Isolate_Component->Resolved Use_Guard Install Guard Column for Future Runs Reverse_Flush->Use_Guard Use_Guard->Resolved

Sources

Technical Support Center: A Guide to Overcoming Solubility Issues of 4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the scientific principles and practical techniques required to handle this molecule effectively in their experiments.

Understanding the Molecule: The Root of the Challenge

Before diving into troubleshooting, it is crucial to understand the chemical nature of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid. This molecule contains both a basic nitrogen atom within the azepane ring and an acidic carboxylic acid group. This dual functionality means the molecule is zwitterionic at or near neutral pH, existing as an internal salt.

Zwitterions often form highly ordered, stable crystal lattices. The strong electrostatic interactions within this lattice (high lattice energy) can be difficult to overcome, even for a powerful polar aprotic solvent like DMSO.[1] This intrinsic property is the primary reason for the observed solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid in 100% DMSO at my target concentration. Why is it so poorly soluble?

Answer: The primary reason is the compound's zwitterionic nature, as explained above. The strong intermolecular forces in its solid state require significant energy to disrupt. While DMSO is an excellent solvent for many organic molecules, its ability to solvate and stabilize both the positive (protonated amine) and negative (deprotonated carboxylate) charges of the zwitterion simultaneously can be limited, leading to poor solubility.[1]

Q2: My compound seems to dissolve after warming, but a precipitate forms again upon cooling or standing. What is happening?

Answer: You are observing a classic case of kinetic versus thermodynamic solubility.[2][3]

  • Kinetic Solubility: By heating or sonicating, you provide enough energy to dissolve the compound faster than it can precipitate, creating a supersaturated solution. This is a temporary, metastable state.[2][3][4] The solubility value measured under these non-equilibrium conditions is the kinetic solubility.[5][6][7]

  • Thermodynamic Solubility: This is the true, stable equilibrium solubility of the compound. Over time, the excess compound in the supersaturated solution will crash out as it reverts to the more stable, lower-energy solid state.[2][3] The concentration remaining in solution is the thermodynamic solubility.

For creating stable stock solutions for screening or cell-based assays, relying on kinetic solubility is risky as it can lead to inaccurate compound concentrations and precipitation in your assay plates.

Q3: What are the initial, standard procedures I should attempt to solubilize my compound in DMSO?

Answer: Before moving to more advanced methods, always start with these fundamental steps. The following workflow diagram outlines the initial process.

G cluster_0 Initial Dissolution Workflow start Start: Weigh Compound & Add DMSO vortex Vortex vigorously for 2-5 minutes start->vortex observe1 Observe for undissolved solid vortex->observe1 heat Warm gently (37-40°C water bath) for 10-15 minutes observe1->heat Solid Remains success Solution is Ready (Use promptly) observe1->success Fully Dissolved sonicate Sonicate for 5-10 minutes heat->sonicate observe2 Observe for undissolved solid sonicate->observe2 observe2->success Fully Dissolved fail Insoluble: Proceed to Advanced Methods (Q4) observe2->fail Solid Remains

Caption: Initial workflow for dissolving compounds in DMSO.

Q4: The standard methods failed. What is the most reliable chemical strategy to solubilize this compound for a stable stock solution?

Answer: The most robust method is pH modification to convert the zwitterion into a single, more soluble salt form.[8][9][10][] For this molecule, which has both acidic and basic groups, deprotonating the carboxylic acid with a base is the most effective approach. By adding a stoichiometric equivalent of a base (e.g., Sodium Hydroxide, NaOH), you shift the equilibrium from the poorly soluble zwitterion to the highly soluble sodium carboxylate salt.

This method is superior to simply adding co-solvents because it directly addresses the root chemical cause of the poor solubility—the strong crystal lattice energy of the zwitterion. Salt formation is a widely used and effective technique to enhance the solubility and dissolution rates of ionizable drugs.[10][12][13]

Caption: pH modification shifts the compound to a more soluble salt form.

Protocols & Advanced Guides

Protocol 1: Preparation of a 10 mM Stock Solution via pH Modification

This protocol details the steps to create a stable 10 mM stock solution of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (MW: 227.33 g/mol ) using NaOH.

Materials:

  • 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

  • DMSO (anhydrous, high purity)

  • 1.0 M NaOH solution

  • Nuclease-free water

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh 2.27 mg of the compound into a clean, appropriate-sized glass vial.

  • Prepare Base: Add 10 µL of 1.0 M NaOH solution to the vial. This provides 10 µmol of NaOH. The 2.27 mg of compound is also 10 µmol, resulting in a 1:1 molar ratio.

  • Initial Dissolution: Add 10-20 µL of nuclease-free water to the vial to dissolve the newly formed salt. Gently vortex until the solid is fully dissolved. The solution should become clear.

  • Add DMSO: Add 970 µL of 100% DMSO to the vial. This brings the total volume to 1.0 mL (10 µL NaOH + 20 µL H₂O + 970 µL DMSO ≈ 1 mL). Note: The final solvent composition will be approximately 97% DMSO / 3% Aqueous. This is generally well-tolerated in assays after further dilution.

  • Final Mix & Storage: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure a homogenous solution. Store the stock solution appropriately (typically at -20°C or -80°C).

Q5: Are there other co-solvents I can use if pH modification is not suitable for my assay?

Answer: Yes, while pH modification is preferred for this compound, co-solvents can also be employed, though they may be less effective. Co-solvents work by reducing the overall polarity of the solvent system, which can help solubilize compounds.[][14][15] For challenging compounds, solvents like N-Methyl-2-pyrrolidone (NMP) can be used in combination with DMSO.

Co-Solvent StrategyPrincipleProsCons
DMSO / Water (up to 5%) Increases polarity, can help solvate salts.Simple to implement.May decrease solubility of hydrophobic compounds; not ideal for this zwitterion.
DMSO / NMP NMP is a powerful, polar aprotic solvent.Can dissolve a wide range of difficult compounds.NMP can have higher toxicity in cell-based assays; must check assay tolerance.
DMSO / PEG-400 Polyethylene glycol 400 acts as a solubilizing excipient.Lower toxicity than NMP, commonly used in formulations.Can increase viscosity; may not be as effective as pH modification.
Q6: What are the potential risks or downsides of using the pH modification protocol?

Answer: While highly effective, there are two main considerations:

  • Compound Stability: Extremes of pH can degrade certain molecules. While a single equivalent of base should result in a mildly basic solution, it is essential to confirm that your compound is stable under these conditions, especially for long-term storage. A short-term stability test (e.g., analyzing the stock by LC-MS after 24 hours at room temperature) is recommended.

  • Assay Compatibility: The final stock solution contains a small percentage of an aqueous base. When this stock is diluted to its final working concentration in your assay (e.g., 1:1000 dilution for a 10 µM final concentration), the impact on the final buffer pH is negligible. However, for assays highly sensitive to minor salt or pH changes, this should be considered and controlled for in the vehicle control.

References
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Diebold, S. M. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. European Pharmaceutical Review. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Gjoka, B., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3537-3551. [Link]

  • Briel, T., & Lüdeker, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Kim, M. S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 503-516. [Link]

  • Kumar, L., & Singh, S. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. International Journal of Pharmaceutics, 427(1), 1-15. [Link]

  • Ríos-López, I., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Molecules, 28(15), 5894. [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. [Link]

  • Al-Shdefat, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 181. [Link]

Sources

Removing unreacted azepane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Purification & Workup Ticket ID: AZP-RMV-001 Topic: Removal of Unreacted Azepane (Hexamethyleneimine) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Azepane is a deceptively difficult impurity. While it is a secondary amine like piperidine, its seven-membered ring imparts higher lipophilicity, making its salts surprisingly soluble in organic solvents like dichloromethane (DCM). Furthermore, its boiling point (138 °C) is too high for easy rotary evaporation but low enough to streak across chromatography columns.

This guide moves beyond generic "acid washing" to provide chemically specific protocols for azepane removal, prioritizing product stability and purity.

Section 1: The Decision Matrix

Before selecting a protocol, assess your product's stability. Azepane removal strategies diverge based on whether your target molecule can withstand acidic conditions.[1][2]

AzepaneRemoval Start Start: Azepane Contamination AcidStable Is Product Acid Stable? Start->AcidStable YesAcid Yes AcidStable->YesAcid NoAcid No AcidStable->NoAcid AqWash Protocol A: Optimized Acidic Workup (pH < 4) YesAcid->AqWash Standard CuWash Protocol B: Copper(II) Sulfate Complexation (Visual Indicator) YesAcid->CuWash Visual Check Scavenger Protocol C: Solid-Supported Scavenging (PS-Isocyanate) NoAcid->Scavenger Best for Libraries Chromatography Protocol D: Buffered Silica Chromatography (+1% Et3N) NoAcid->Chromatography Best for Scale-up

Figure 1: Strategic workflow for selecting the appropriate azepane removal method based on product properties.

Section 2: Aqueous Workup Protocols (Acid Stable Products)

The Problem: Standard 1M HCl washes often fail with azepane because the azepanium hydrochloride salt is lipophilic. If you use DCM as your extraction solvent, the salt may partition back into the organic layer.

Protocol A: The "Lipophobic" Solvent Switch

Objective: Force the azepane salt into the aqueous layer by changing the partition coefficient.

  • Evaporation: Remove the reaction solvent (especially if it is DCM, THF, or DMF).

  • Dissolution: Redissolve the crude residue in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .
    
    • Why? Ammonium salts are significantly less soluble in these solvents than in chlorinated solvents.

  • The pH Swing:

    • Wash the organic layer 3x with 1M HCl (or 10% Citric Acid if functional groups are moderately sensitive).

    • Crucial Step: Check the pH of the aqueous layer after the first wash. It must be pH < 3. If it is neutral, the azepane has neutralized your acid; add more acid.

  • Verification: The azepane is now in the aqueous layer. Dry the organic layer over

    
     and concentrate.[3]
    
Protocol B: The Copper(II) Sulfate Visual Indicator

Objective: Use complexation chemistry to visually confirm amine removal. Azepane forms a water-soluble, deep purple complex with copper ions.

Reagent Prep: Saturated aqueous


 solution.[4]
  • Dissolve crude mixture in EtOAc.

  • Add an equal volume of saturated

    
     and shake vigorously.
    
  • Observe:

    • Blue Aqueous Layer:[4][5] No significant amine extracted.

    • Purple Aqueous Layer:[5] Azepane is being pulled into the water.

  • Repeat: Drain the purple aqueous layer. Add fresh

    
     and shake again. Repeat until the aqueous layer remains baby blue .
    
  • Final Wash: Wash once with water (to remove trapped copper salts) and dry over

    
    .
    

Section 3: Scavenging & Chromatography (Acid Sensitive Products)

The Problem: Your product contains an acetal, silyl ether, or other acid-labile group. You cannot lower the pH.

Protocol C: Solid-Supported Scavenging (The "Tea Bag" Method)

Mechanism: Use a polymer-supported electrophile (e.g., Isocyanate resin) to covalently bond with the nucleophilic azepane. The impurity becomes part of the solid bead and is filtered off.

  • Recommended Resin: Polystyrene-Methyl Isocyanate (PS-NCO) or PS-Benzaldehyde.

  • Stoichiometry: 2.0 - 3.0 equivalents relative to the expected amount of azepane.

Procedure:

  • Dissolve crude mixture in dry DCM or THF.

  • Add the resin beads.

  • Agitate: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

    • Tip: Heating to 40°C accelerates the capture.

  • Filter: Pass through a fritted glass funnel or cotton plug. The filtrate contains your product; the azepane is trapped on the beads.

Protocol D: Chromatography with Amine Modifiers

The Problem: Azepane streaks on silica gel because it interacts with acidic silanol (


) groups, causing it to co-elute with your product.

The Fix: Block the silanol sites with a volatile sacrificial amine.

  • Mobile Phase: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your eluent (e.g., 99:1 DCM:MeOH + 1% TEA).
    
  • Column Pre-treatment: Flush the column with the TEA-doped solvent before loading your sample. This saturates the active sites.

  • Elution: Run the column. Azepane will now elute as a sharp band (usually very polar), or wash off quickly, preventing the "tailing" that contaminates later fractions.

  • Post-Column: The TEA is volatile and will be removed during rotary evaporation.

Section 4: Comparison of Methods

MethodSelectivityYield ImpactTime RequiredBest For
Acid Wash (EtOAc) Low (Removes all bases)NegligibleFast (30 min)Robust, bulk intermediates.
Copper Sulfate High (Specific to amines)NegligibleMedium (45 min)Visual confirmation; training new chemists.
Resin Scavenging Very HighLow (<5% loss)Slow (4-12 hrs)Late-stage, high-value, acid-sensitive compounds.
Chromatography (+TEA) ModerateModerateSlow (2-3 hrs)Difficult separations where

is small.

FAQ: Troubleshooting Specific Scenarios

Q: I tried the acid wash, but my NMR still shows a broad multiplet at


 1.6 ppm (azepane). Why? 
A:  You likely used DCM as your solvent. Azepanium chloride is an "organic salt" due to the large hydrophobic ring. It dissolves in DCM.[3] Switch to Ethyl Acetate or Ether for the workup. If your product is only soluble in DCM, wash with 2M 

(Phosphoric acid)
; phosphate salts are generally less soluble in organics than chlorides.

Q: Can I just rotovap the azepane off? A: Rarely. With a boiling point of 138°C, it requires high vacuum and heat, which risks decomposing your product. However, you can try azeotropic distillation . Add toluene to your flask and rotovap. The toluene/azepane azeotrope boils at a lower temperature than pure azepane, helping to drag it out.

Q: My product is a base (e.g., a pyridine). How do I separate it from azepane? A: Acid washing will protonate both. You must use Protocol C (Scavenging) . The Isocyanate resin reacts specifically with aliphatic secondary amines (azepane) but reacts extremely slowly or not at all with aromatic amines (pyridines) or tertiary amines. This provides chemoselective removal.

References

  • Properties of Azepane : National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane.[6]

  • Amine Workup Protocols: University of Rochester. Not Voodoo X: Workup for Removing Amines.

  • Scavenger Resins: Biotage. Isolute® Scavengers User Guide.

    • [Link] (General reference for PS-NCO reactivity profiles).

  • Chromatography Modifiers: Reich, H. J. Common Mobile Phases and Modifiers. University of Wisconsin-Madison.

Sources

Technical Support Center: Azepane-Cyclohexane Salt Hygroscopicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving hygroscopicity issues with azepane-cyclohexane salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the handling and formulation of these compounds. As a Senior Application Scientist, my goal is to blend foundational scientific principles with actionable, field-proven strategies to ensure the integrity and stability of your active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Hygroscopicity with Amine Salts

Azepane and cyclohexane moieties are common scaffolds in modern drug discovery, valued for their unique three-dimensional structures.[1][2] When these basic nitrogen-containing compounds are formulated as salts to improve properties like solubility, they can exhibit a strong tendency to absorb moisture from the atmosphere—a property known as hygroscopicity.[3] This moisture uptake is not a trivial issue; it can lead to a cascade of problems including:

  • Physical Instability: Caking, clumping, and deliquescence, which severely impact powder flowability and handling during manufacturing.[4][5]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, compromising the purity and shelf-life of the API.[6]

  • Polymorphic Transformations: Moisture can induce changes in the crystal structure, potentially leading to the formation of less stable or less soluble hydrates.[7][8]

  • Inaccurate Dosing: Significant water absorption can lead to errors in weighing and, consequently, incorrect dosage in the final product.[3]

This guide provides a structured, question-and-answer approach to help you diagnose, quantify, and resolve these hygroscopic challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the most common initial questions and helps you quickly diagnose the nature of your hygroscopicity problem.

Q1: My azepane-cyclohexane salt powder has become clumpy and difficult to handle. What is happening?

A1: You are likely observing the initial stages of hygroscopicity. Amine salts, such as those formed from azepane-cyclohexane derivatives, often have a high affinity for atmospheric moisture.[8] When the powder absorbs water, it can lead to the formation of liquid bridges between particles, causing them to stick together. This results in poor flowability, caking, and in severe cases, complete deliquescence (dissolving in the absorbed water).[4]

Q2: How can I quickly assess if my new salt is hygroscopic?

A2: A simple, preliminary test is to place a small, thinly spread sample of the powder on a watch glass in an open environment (e.g., on the lab bench) and observe it over a few hours. If you notice any visible changes such as clumping, a wet appearance, or liquefaction, the material is likely hygroscopic. For a more quantitative and controlled assessment, Dynamic Vapor Sorption (DVS) is the gold-standard technique.[9]

Q3: Are all salts of my azepane-cyclohexane compound going to be hygroscopic?

A3: Not necessarily. The hygroscopicity of a salt is highly dependent on the chosen counterion.[10][11] Different counterions (e.g., hydrochloride, sulfate, mesylate, tosylate) will result in different crystal packing and hydrogen bonding networks, which in turn dictate the salt's affinity for water.[12] A systematic salt screening study is the most effective way to identify a non-hygroscopic or less hygroscopic form of your API.[13]

Q4: I have a DVS report for my salt. How do I interpret the data to understand its hygroscopicity?

A4: The DVS isotherm provides a wealth of information. The key parameter to look for is the percentage of weight gain at a specific relative humidity (RH). The European Pharmacopoeia provides a standardized classification system based on the weight gain after 24 hours at 25°C and 80% RH.[14]

Hygroscopicity ClassificationWeight Gain (% w/w) at 25°C / 80% RHTypical Observations
Non-hygroscopic ≤ 0.2%Powder remains free-flowing.
Slightly hygroscopic > 0.2% and < 2%Minor clumping may occur over time.
Hygroscopic ≥ 2% and < 15%Significant caking and poor flowability.
Very hygroscopic ≥ 15%Severe caking, may become paste-like.
Deliquescent Absorbs sufficient water to form a liquidPowder dissolves into a solution.

This table provides a general guide for classifying the hygroscopicity of your azepane-cyclohexane salt based on DVS data.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed protocols and decision-making frameworks for characterizing and mitigating hygroscopicity.

Workflow for Investigating a Hygroscopic Azepane-Cyclohexane Salt

The following diagram outlines a systematic approach to addressing hygroscopicity issues.

Hygroscopicity_Workflow Start Start: Hygroscopic Salt Identified Characterize Step 1: Quantify Hygroscopicity (DVS Analysis) Start->Characterize XRPD_Initial Step 2: Assess Solid Form (XRPD Analysis) Characterize->XRPD_Initial Decision1 Is Hygroscopicity Acceptable? XRPD_Initial->Decision1 Mitigate Step 3: Mitigation Strategies Decision1->Mitigate No End_Success End: Stable Product Decision1->End_Success Yes Salt_Screen 3a: Salt Screening / Co-crystal Formation Mitigate->Salt_Screen Formulate 3b: Formulation / Process Optimization Mitigate->Formulate Package 3c: Packaging Solutions Mitigate->Package Recharacterize Step 4: Re-characterize New Form / Formulation Salt_Screen->Recharacterize Formulate->Recharacterize Package->Recharacterize Decision2 Problem Resolved? Recharacterize->Decision2 Decision2->End_Success Yes End_Revisit Re-evaluate Mitigation Strategy Decision2->End_Revisit No End_Revisit->Mitigate

Caption: A decision-making workflow for addressing hygroscopicity.

Experimental Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantitatively determine the hygroscopic nature of an azepane-cyclohexane salt and identify critical humidity points for potential phase transitions.

Methodology:

  • Sample Preparation: Place 5-10 mg of the finely ground salt powder onto the DVS sample pan.

  • Drying Step: Equilibrate the sample at 0% RH and 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry baseline weight.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass (relative to the initial dry mass) on the y-axis against the target RH on the x-axis to generate a sorption-desorption isotherm.[9]

Interpreting the DVS Isotherm:

  • Reversible Isotherm: If the sorption and desorption curves are nearly identical, it indicates that water is reversibly adsorbed onto the surface of the crystals. The material is likely non-hygroscopic or slightly hygroscopic.

  • Hysteresis Loop: A significant gap between the sorption and desorption curves (hysteresis) often suggests a more complex interaction, such as the formation of a hydrate or a change in the amorphous content.[7]

  • Sharp Step-Up: A sudden, sharp increase in mass at a specific RH is indicative of deliquescence or a phase transition to a hydrate form.[15]

Below is an example of a DVS isotherm for a hygroscopic amine salt, illustrating a significant moisture uptake and hysteresis.

DVS_Isotherm Example DVS Isotherm of a Hygroscopic Salt x_axis y_axis x_label y_label s0 s1 s0->s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 s7 s6->s7 s8 s7->s8 s9 s8->s9 d9 d8 d9->d8 d7 d8->d7 d6 d7->d6 d5 d6->d5 d4 d5->d4 d3 d4->d3 d2 d3->d2 d1 d2->d1 d0 d1->d0 x0 0 x20 20 x40 40 x60 60 x80 80 y0 0 y5 5 y10 10 y15 15

Caption: DVS isotherm showing significant moisture uptake and hysteresis.

Experimental Protocol 2: X-Ray Powder Diffraction (XRPD) Analysis

Objective: To identify the solid form of the azepane-cyclohexane salt and to detect any moisture-induced phase transitions (e.g., formation of hydrates).

Methodology:

  • Initial Analysis: Obtain an XRPD pattern of the as-synthesized, dry material. This serves as the reference pattern for the anhydrous form.[16]

  • In-situ Humidity XRPD (if available): Analyze the sample in an XRPD instrument equipped with a humidity-controlled stage. Collect diffraction patterns at increasing RH levels (e.g., 30%, 50%, 75%, 90% RH).

  • Post-DVS Analysis: If an in-situ setup is not available, run an XRPD on the sample immediately after it has been subjected to a DVS cycle.

  • Data Analysis: Compare the XRPD patterns obtained at different humidity levels with the initial reference pattern. The appearance of new peaks or a significant change in the diffraction pattern indicates a phase transition.[17] The formation of a new crystalline hydrate will result in a distinctly different pattern.[18]

Interpreting XRPD Data:

  • No Change: If the XRPD pattern remains unchanged after exposure to high humidity, the crystalline form is stable.

  • New Peaks Appear: The emergence of new peaks signifies the formation of a new crystalline phase, most commonly a hydrate.[17]

  • Amorphous Halo: A broad, featureless "halo" in the diffractogram indicates that the material has become amorphous, which can occur with some highly hygroscopic compounds before or during deliquescence.

Part 3: Mitigation Strategies

If your azepane-cyclohexane salt is unacceptably hygroscopic, several strategies can be employed.

Q5: My salt is highly hygroscopic. What is the most effective way to solve this problem?

A5: The most robust and often preferred solution is to find an alternative, non-hygroscopic solid form of your API. This can be achieved through:

  • Salt Screening: Systematically react your azepane-cyclohexane free base with a variety of pharmaceutically acceptable counterions (e.g., mesylate, tosylate, sulfate, phosphate, etc.).[13] Each new salt will have a unique crystal structure and, therefore, different physicochemical properties, including hygroscopicity.[19]

  • Co-crystal Screening: If a suitable salt cannot be found, co-crystallization is an excellent alternative.[20] This involves crystallizing your API with a neutral "co-former" molecule. The resulting co-crystal has a different crystal lattice that can "shield" the hygroscopic functional groups of your API from atmospheric moisture.[21][22]

Q6: I cannot change the salt form due to project constraints. What are my other options?

A6: If you must proceed with the hygroscopic salt, you can implement formulation and process-based solutions:

  • Formulation with Excipients: Incorporate hydrophobic excipients like magnesium stearate or certain polymers into your formulation. These can act as a physical barrier, reducing the exposure of the API to moisture.[23][24]

  • Dry Granulation: If a granulation step is required for tableting, use a dry granulation process (e.g., roller compaction) instead of wet granulation to avoid introducing water.

  • Protective Coating: For tablets, applying a moisture-barrier film coating can effectively protect the hygroscopic core from the environment.[25]

Q7: How important is packaging for a hygroscopic product?

A7: Packaging is a critical final line of defense. For highly hygroscopic materials, standard bottles may not be sufficient. Consider the following:

  • High-Barrier Packaging: Utilize packaging materials with low moisture vapor transmission rates, such as aluminum foil blisters or high-density polyethylene (HDPE) bottles with induction seals.[26][27]

  • Inclusion of Desiccants: Place desiccant canisters or sachets inside the packaging to absorb any moisture that permeates the container over time.[4][10]

All stability studies for hygroscopic compounds should be conducted in the proposed final packaging, as per ICH guidelines.[23][28]

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Available at: [Link]

  • Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • Effective prevention against caking damage. Absortech. Available at: [Link]

  • Pharmaceutical Packaging Materials and Medication Safety: A Mini-Review. MDPI. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. ACG. Available at: [Link]

  • Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. PMC. Available at: [Link]

  • Techniques for enhancing powder flowability and mitigating issues like caking or clumping. IMA Active. Available at: [Link]

  • The Impact of Packaging on Pharmaceutical Product Shelf Life. Urban Machinery. Available at: [Link]

  • Optimizing Drug Salt Selection. Scribd. Available at: [Link]

  • Salt selection in pharmaceutical product development. Slideshare. Available at: [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. Available at: [Link]

  • Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at: [Link]

  • The Role of Functional Packaging in Ensuring Pharmaceutical Product Integrity. LinkedIn. Available at: [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]

  • Dynamic Vapor Sorption. SK pharmteco. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at: [Link]

  • Anti-Caking Agents: Your Essential Guide to Product Stability and Efficiency. LinkedIn. Available at: [Link]

  • The food manufacturer's guide to eradicating caking and clumping. AQUALAB by Addium. Available at: [Link]

  • How to avoid problems with powder flow?. Palamatic Process. Available at: [Link]

  • Cocrystal Screening, Selection, Formulation. Triclinic Labs. Available at: [Link]

  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM. Available at: [Link]

  • DVS Application Note 101. Jenck. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium. PMC. Available at: [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at: [Link]

  • Case studies – Formulation development. amofor. Available at: [Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. Available at: [Link]

  • Asian Journal of Pharmaceutics. Asian Journal of Pharmaceutics. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. Available at: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]

  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. MDPI. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Formulation and Development of Aqueous Film Coating for Moisture Protection of Hygroscopic Herniaria glabra L. Tablets. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and characterization of 2H-, 3H- and 4H-azepine. RSC Publishing. Available at: [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Available at: [Link]

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Technical Support Center: Column Chromatography for Zwitterionic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of zwitterionic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. Zwitterions, which possess both positive and negative charges, exhibit complex retention behaviors that can frustrate even seasoned chromatographers.

This document moves beyond simple protocols to explain the underlying principles governing the separation of these compounds. We will explore common issues in a question-and-answer format, providing not just solutions but also the scientific rationale to empower you to troubleshoot effectively and develop robust analytical methods.

Part 1: Fundamental Concepts & Initial Questions

This section addresses the most common threshold questions scientists face when starting to work with zwitterions. Understanding these core principles is the first step toward successful method development.

Q1: Why are zwitterionic compounds, like amino acids and peptides, so difficult to separate with standard reversed-phase (RP-HPLC) methods?

Standard RP-HPLC relies on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Zwitterions are typically highly polar and often have limited hydrophobicity, leading to poor retention on these columns.[1][2][3] Their retention can be so poor that they elute in the void volume, making separation and quantification impossible. Furthermore, the dual-charge nature of zwitterions means their overall charge and polarity can change dramatically with small shifts in mobile phase pH, leading to inconsistent results and poor peak shapes.[4]

Q2: What is the isoelectric point (pI), and why is it the most critical parameter for separating zwitterions?

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[5] At this pH, the positive and negative charges on the zwitterion are balanced. The pI is crucial because it dictates the molecule's overall charge state in a given mobile phase:

  • pH < pI: The molecule will have a net positive charge (cationic).

  • pH > pI: The molecule will have a net negative charge (anionic).

  • pH ≈ pI: The molecule has a net neutral charge, is least soluble, and has minimal electrostatic repulsion, which can lead to aggregation.[5][6]

This charge manipulation is the key to controlling retention in ion-exchange and mixed-mode chromatography. For instance, to retain a zwitterion on a cation exchange column, the mobile phase pH must be set below the analyte's pI.[6]

Q3: What are the main chromatographic modes suitable for zwitterion analysis?

While standard reversed-phase is often unsuitable, several other modes are highly effective. The choice depends on the analyte's specific properties and the desired outcome (e.g., MS compatibility).

Chromatography ModePrinciple of SeparationKey AdvantagesCommon Challenges
Hydrophilic Interaction (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. Secondary electrostatic interactions are also key.[7][8]Excellent retention for highly polar compounds; uses MS-friendly mobile phases (high organic).[8][9]Sensitive to water content in sample and mobile phase; can have long equilibration times.
Mixed-Mode (MMC) Utilizes a combination of retention mechanisms, typically reversed-phase and ion-exchange, on a single stationary phase.[1][10][11]Unmatched selectivity control by adjusting pH, ionic strength, and organic solvent content.[11] Can retain polar and nonpolar analytes simultaneously.[12]Method development can be more complex due to multiple interacting variables.
Ion-Exchange (IEX) Separation based on electrostatic interactions between the charged analyte and oppositely charged functional groups on the stationary phase.[13][14]High capacity and selectivity for charged molecules. A well-understood and predictable technique.[13]Requires salt gradients for elution, which can suppress MS signals; does not retain neutral molecules.[11]
Reversed-Phase with Ion-Pairing An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the charged analyte, enabling retention on a standard RP column.[15][16]Allows the use of ubiquitous C18 columns; can provide good retention for charged analytes.[16]Ion-pairing reagents are often non-volatile and can cause significant ion suppression in MS; can permanently modify the column.
Part 2: Technique-Specific Troubleshooting and FAQs

This section provides detailed guidance for the most effective chromatography modes for zwitterions.

Hydrophilic Interaction Chromatography (HILIC)

Q4: My zwitterionic analyte is showing poor peak shape (tailing or fronting) on a HILIC column. What should I do?

Poor peak shape in HILIC is often related to secondary electrostatic interactions. Zwitterionic stationary phases (e.g., sulfobetaine-based ZIC®-HILIC) are often excellent choices as they contain both positive and negative charges, allowing for unique "weak electrostatic interactions" that can improve peak shape.[8]

Troubleshooting Steps:

  • Adjust Buffer Strength: This is the most powerful tool in HILIC for controlling ionic interactions.[7]

    • Increasing buffer concentration can shield unwanted ionic interactions between the analyte and the stationary phase, often sharpening peaks. Start with a buffer concentration of 10-20 mM and increase it incrementally.

    • Decreasing buffer concentration can enhance desirable ionic interactions, which may improve selectivity between closely related zwitterions.[7]

  • Optimize Mobile Phase pH: The pH affects the ionization state of your analyte.[7][17] Moving the pH further away from the pI will increase the analyte's net charge and polarity, which generally increases HILIC retention and can alter peak shape.[7]

  • Check Water Content: Ensure your sample is dissolved in a solvent with an organic content similar to or higher than your mobile phase. Injecting a sample in a highly aqueous solution can cause peak distortion.

Q5: How do I increase the retention of my zwitterion in HILIC?

  • Decrease the Water Content: In HILIC, the strong solvent is water. Reducing the percentage of water (and thus increasing the acetonitrile) in your mobile phase will increase the retention of polar compounds.[8]

  • Change the Organic Solvent: Acetonitrile is the most common and weakest eluting solvent in HILIC, providing the highest retention.[8] Other solvents like methanol are stronger and will reduce retention.

  • Manipulate pH and Ionic Strength: As discussed above, adjusting pH to increase the net charge of your analyte will increase its polarity and, consequently, its retention in HILIC.[7]

Mixed-Mode Chromatography (MMC)

Q6: I am developing a method for a zwitterionic drug and its counter-ion. Can I separate them in a single run?

Yes, this is a primary strength of mixed-mode chromatography.[11] An MMC column with both reversed-phase and ion-exchange characteristics can simultaneously retain the (often hydrophobic) drug molecule and its (often polar and charged) counter-ion. Selectivity can be finely tuned by adjusting the mobile phase's organic content, pH, and ionic strength to control both retention mechanisms independently.[11]

Q7: How do I adjust the selectivity on a mixed-mode column for two co-eluting zwitterions?

Because MMC leverages multiple interaction types, you have several parameters to adjust:

  • Adjust pH: This will alter the charge of your analytes and the ion-exchange character of the stationary phase (if it has weak ion-exchange groups). A small change in pH can dramatically shift the retention of one zwitterion relative to another if their pI values differ.[10]

  • Adjust Ionic Strength (Buffer Concentration): This primarily affects the ion-exchange interactions. Increasing the salt concentration will disrupt electrostatic retention and decrease the retention time of compounds retained by this mechanism.[1] This is a powerful tool for adjusting the elution order of compounds retained by different mechanisms.

  • Adjust Organic Solvent Percentage: This controls the reversed-phase interactions. Increasing the organic content will decrease the retention of compounds retained by hydrophobic mechanisms.

Below is a logical workflow for method development on a mixed-mode column.

MMC_Method_Dev cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Characterize Analyte (pI, logP) Column Select MMC Column (e.g., RP/Cation-Exchange) Analyte->Column MobilePhase Start with Generic Gradient (e.g., 5-95% ACN with 20mM Ammonium Formate, pH 3.0) Column->MobilePhase Eval Evaluate Initial Run (Retention, Peak Shape, Resolution) MobilePhase->Eval Opt_pH Adjust pH (To alter ionic interactions) Eval->Opt_pH Poor Resolution? Final Final Method Eval->Final Resolution Achieved Opt_pH->Eval Iterate Opt_Salt Adjust Salt Conc. (To fine-tune ionic retention) Opt_pH->Opt_Salt Still co-eluting? Opt_Salt->Eval Iterate Opt_Org Adjust Organic Gradient (To alter hydrophobic retention) Opt_Salt->Opt_Org Retention too high/low? Opt_Org->Eval Iterate

Caption: Workflow for Mixed-Mode Chromatography Method Development.
Part 3: Advanced Topics & Protocols
Chiral Separation of Zwitterions

Q8: I need to separate the enantiomers of an underivatized amino acid. What type of column should I use?

Direct chiral separation of zwitterionic molecules like amino acids requires a chiral stationary phase (CSP) that can engage in stereoselective interactions.

  • Zwitterionic CSPs: Columns like CHIRALPAK® ZWIX(+) and ZWIX(-) are specifically designed for this purpose. They incorporate both anion- and cation-exchange functionalities, allowing them to interact with the multiple charged sites on the amino acid.[18]

  • Crown Ether CSPs: These are effective for separating amino acids and other molecules that have a primary amine group at the chiral center.[18][19]

  • Ligand-Exchange Columns: These columns, containing selectors like proline, use a copper sulfate solution in the mobile phase to form diastereomeric metal complexes that can be separated.[18]

Q9: My chiral separation is failing. What are the common causes?

Method development for chiral separations often involves screening different columns and mobile phases.[19]

  • Incorrect Mobile Phase: Chiral recognition is highly sensitive to the mobile phase composition. For zwitterionic ion-exchangers, methanol-based mobile phases are often a good starting point.[20] Modifiers like water, acetonitrile, or THF can be used to fine-tune selectivity.[20]

  • Wrong Column Type: The interactions driving chiral recognition (e.g., hydrogen bonding, ionic interactions, inclusion complexation) are very specific.[19] The chosen CSP may not be suitable for your analyte. Screening columns from different classes (e.g., zwitterionic, crown ether) is recommended.

  • Derivatization Issues (Indirect Methods): If you are using an indirect method that involves derivatizing your enantiomers with a chiral agent to form diastereomers, ensure the reaction is complete and does not produce side products.[2]

Protocol: Generic Starting Conditions for HILIC-MS Analysis of a Novel Zwitterion

This protocol provides a robust starting point for developing a HILIC-MS method for a typical small-molecule zwitterion.

1. Analyte & Sample Preparation:

  • Accurately determine the pI of your analyte using prediction software or experimental methods.

  • Dissolve the sample in a solution that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water with buffer) to a final concentration of ~1 mg/mL. Causality: Mismatched injection solvent can cause severe peak distortion.

2. Chromatographic System:

  • Column: Zwitterionic HILIC Column (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (or adjust pH based on analyte pI).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30 °C.

3. Gradient Program:

  • Initial Conditions: 5% Mobile Phase A / 95% Mobile Phase B.

  • Equilibration: Equilibrate the column for at least 15-20 minutes before the first injection. Causality: HILIC columns require longer equilibration times to establish the aqueous layer on the stationary phase.

  • Gradient:

    • 0-1 min: Hold at 5% A.

    • 1-15 min: Linear gradient from 5% A to 50% A.

    • 15-17 min: Hold at 50% A.

    • 17-18 min: Return to 5% A.

    • 18-25 min: Re-equilibrate at 5% A.

4. MS Detector Settings (ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (assuming a basic nitrogen is present).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Gas Temperature: 300 °C.

  • Scan Range: 50-1000 m/z.

5. Data Analysis and Optimization:

  • Assess retention time, peak shape, and signal intensity.

  • If retention is too low, decrease the starting percentage of Mobile Phase A or use a shallower gradient.

  • If peak shape is poor, adjust the concentration of ammonium acetate (e.g., try 25 mM) to modulate secondary ionic interactions.[9]

The following diagram illustrates how pH choice relative to the analyte's pI affects its interaction with different ion-exchange stationary phases.

PI_Interaction_Diagram cluster_pH_low Condition 1: Mobile Phase pH < pI cluster_pH_high Condition 2: Mobile Phase pH > pI Analyte_pos Analyte (Zwitterion) Net Charge: + CEX_bind Cation Exchanger (-) Result: Binds Analyte_pos->CEX_bind Attraction AEX_repel Anion Exchanger (+) Result: Repelled Analyte_pos->AEX_repel Repulsion Analyte_neg Analyte (Zwitterion) Net Charge: - CEX_repel Cation Exchanger (-) Result: Repelled Analyte_neg->CEX_repel Repulsion AEX_bind Anion Exchanger (+) Result: Binds Analyte_neg->AEX_bind Attraction

Caption: Effect of Mobile Phase pH on Zwitterion Interaction in Ion-Exchange Chromatography.
References
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013). International Labmate. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. (2011). Analytical Chemistry. [Link]

  • Nonideal size-exclusion chromatography with zwitterions causes a pI-dependent elution of proteins from glycerol propylsilane-modified silica. (1995). Analytical Biochemistry. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Waters Corporation. [Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies. [Link]

  • General problems associated with the analysis of amino acids by automated ion-exchange chromatography. PubMed. [Link]

  • Evolution of zwitterionic ion-exchangers used in liquid chromatography. (2024). ResearchGate. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. (2014). LCGC International. [Link]

  • Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. (2025). Journal of Chromatography A. [Link]

  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]

  • Ion exchange chromatography for biotherapeutics. (2025). LabRulez LCMS. [Link]

  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. (2016). LCGC International. [Link]

  • Isoelectric point. Wikipedia. [Link]

  • Anion Exchange Chromatography. Bio-Rad. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. (2023). AZoLifeSciences. [Link]

  • HPLC method dev strategies for Zwitterions. (2019). Chromatography Forum. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Why can zwitterions be difficult detect by HPLC-MS?. (2020). Chemistry Stack Exchange. [Link]

  • Issue with amino acid analysis. (2009). Chromatography Forum. [Link]

  • Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. (2008). Journal of Chromatography A. [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Chromatography Online. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Ion-Pairing Agents Reverse Phase Chromatography. (2026). Let's Talk Academy. [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]

  • Isoelectric point and zwitterions. Khan Academy. [Link]

  • zwitterionic compounds. (2006). Chromatography Forum. [Link]

  • Study Examines Impact of Zwitterionic Liquid Structures on Volatile Carboxylic Acid Separation in GC. (2025). LCGC International. [Link]

  • Separation of zwitter ionic drug molecule. (2004). Chromatography Forum. [Link]

  • Any tips for purification of two zwitterionic compounds?. (2022). Reddit. [Link]

  • How to use the isoelectric point to inform your peptide purification mobile phase pH. (2023). Biotage. [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. [Link]

Sources

Technical Support Center: Minimizing Decarboxylation in Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of cyclohexane-based carboxylic acids, specifically focusing on preventing unwanted decarboxylation in


-keto acids and gem-dicarboxylic acid derivatives.

Topic: Stabilization and Isolation of Labile Cyclohexane Carboxylic Acids Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Version: 2.1 (Current as of 2025)

Core Technical Overview

Decarboxylation is a thermodynamically driven process (


) favored by the release of entropy in the form of gaseous CO

. In cyclohexane derivatives, this reaction is most prevalent in

-keto acids
(e.g., 2-oxocyclohexanecarboxylic acid) and 1,1-dicarboxylic acids (malonic derivatives).

The reaction proceeds via a concerted, six-membered cyclic transition state , requiring the carbonyl oxygen to act as a base, abstracting the acidic proton while the C-C bond cleaves.

Key Stability Rule:

If you can prevent the formation of the six-membered transition state or the resulting enol intermediate, you inhibit decarboxylation.

Troubleshooting Guides & FAQs

Module A: Thermal & Solvent-Induced Instability

Q: I observe significant gas evolution and mass loss during the rotary evaporation of my


-keto acid. How can I prevent this? 

Diagnosis: Thermal decarboxylation.[1][2][3][4] The energy barrier for


-keto acid decarboxylation is relatively low (

kcal/mol). Heating a solution of the free acid, especially in the presence of trace moisture or protic solvents, accelerates the formation of the cyclic transition state.

Corrective Protocol:

  • Temperature Control: Never exceed 30°C during concentration. Use a high-vacuum manifold rather than a water bath if solvent removal is necessary.

  • Solvent Switch: Avoid heating in polar protic solvents (MeOH, H

    
    O) which stabilize the transition state. Switch to aprotic solvents (DCM, THF) for workups.
    
  • Salt Formation: Do not isolate the free acid if possible. Convert it immediately to a stable salt (e.g., Lithium or Potassium carboxylate) by treating with 1 equivalent of LiOH or KOH at 0°C. The carboxylate anion cannot form the cyclic H-bonded transition state required for decarboxylation.

Q: Why does my cyclohexane-1,3-dione derivative decarboxylate even at room temperature?

Diagnosis: Relief of steric strain or "Bredt's Rule" compliance. In cyclohexane systems, if the decarboxylation leads to a highly stable enol (e.g., aromatization or conjugation), the rate increases. Conversely, if the resulting enol would place a double bond at a bridgehead (violating Bredt's rule), decarboxylation is inhibited.[2] If your derivative is decarboxylating at RT, the resulting enol is likely thermodynamically favored or the ground state suffers from significant 1,3-diaxial strain that is relieved upon CO


 loss.
Module B: Workup & Isolation Challenges

Q: My LC-MS shows the product peak during the reaction, but it disappears after acidic workup. What is happening?

Diagnosis: Acid-Catalyzed Decarboxylation. While base hydrolysis (saponification) generates the stable carboxylate, the subsequent acidification step (quenching) protonates the species to the free acid. If the pH drops below the pKa of the acid (


) in the presence of heat or prolonged time, decarboxylation occurs.

Troubleshooting Workflow:

  • Cold Quench: Perform acidification at -10°C to 0°C .

  • pH Titration: Do not dump excess strong acid (HCl). Carefully titrate with mild acid (e.g., 1M Citric Acid or NaH

    
    PO
    
    
    
    ) to pH 4–5, just enough to extract the organic acid without fully protonating the bulk solution if possible, or extract immediately.
  • Rapid Extraction: Immediately extract into cold EtOAc or DCM and dry over Na

    
    SO
    
    
    
    . Do not let the acidic aqueous layer stir with the organic layer.

Q: Can I use metal catalysts (Cu, Pd) in the presence of these labile acids?

Diagnosis: Oxidative/Catalytic Decarboxylation. Transition metals, particularly Copper(I/II) and Palladium, can coordinate to the carboxylate and the


-carbonyl, acting as a Lewis acid template that lowers the activation energy for decarboxylation (Krapcho-type mechanism).

Solution:

  • Add a chelating agent (EDTA or bipyridine) during workup to sequester metal ions.

  • Avoid Cu-catalyzed cross-couplings on substrates with free

    
    -keto acids; protect the acid as a benzyl or t-butyl ester first.
    

Experimental Protocols

Protocol 1: Safe Hydrolysis of -Keto Esters

Use this protocol to hydrolyze a cyclohexane


-keto ester without losing the carboxylate group.

Reagents:

  • Substrate: Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)

  • Base: LiOH·H

    
    O (1.1 eq)
    
  • Solvent: THF:Water (4:1)

Step-by-Step:

  • Dissolution: Dissolve substrate in THF and cool to 0°C in an ice bath.

  • Saponification: Add LiOH solution dropwise. Monitor via TLC/LC-MS.[5] Note: The Lithium cation coordinates tightly to the carboxylate, often providing better stability than Sodium.

  • Monitoring: Stir at 0°C. Do not warm to RT.

  • Workup (Option A - Isolation as Salt): Lyophilize the reaction mixture directly to obtain the Lithium carboxylate. This is the most stable form for storage.

  • Workup (Option B - Isolation as Acid):

    • Dilute with cold Et

      
      O.
      
    • Add cold 1M Citric Acid dropwise with vigorous stirring until pH

      
       4.
      
    • Separate layers immediately.

    • Wash organic layer with cold brine.

    • Dry over Na

      
      SO
      
      
      
      (anhydrous) at 0°C.
    • Concentrate in vacuo without a water bath (use cold trap).

Protocol 2: "Masking" Strategy via Methoxyamine

If the ketone participates in the decarboxylation mechanism, mask it.

  • Treat the

    
    -keto acid/ester with Methoxyamine HCl (MeONH
    
    
    
    ·HCl) to form the oxime.
  • The oxime nitrogen is less basic and geometrically different, preventing the 6-membered transition state.

  • Perform necessary transformations on the carboxyl group.

  • Deprotect the ketone (hydrolysis) at the very end of the synthesis.

Visualizations & Mechanisms

Figure 1: Mechanism of Thermal Decarboxylation

The diagram below illustrates the concerted cyclic transition state that must be avoided.

DecarboxylationMechanism Substrate Beta-Keto Acid (Ground State) TS 6-Membered Cyclic Transition State Substrate->TS Heat / Acid Intermediate Enol Intermediate (Unstable) TS->Intermediate -CO2 Product Ketone Product + CO2 (Irreversible) Intermediate->Product Tautomerization

Caption: Thermal decarboxylation proceeds via a cyclic transition state where the carbonyl oxygen abstracts the acidic proton.

Figure 2: Decision Tree for Handling Labile Acids

Follow this logic flow to determine the best isolation strategy.

HandlingStrategy Start Start: Beta-Keto Ester Hydrolysis Hydrolysis Needed? Start->Hydrolysis IsolateSalt Saponify (LiOH, 0°C) Isolate as Li-Salt Hydrolysis->IsolateSalt Yes AcidNeeded Is Free Acid Essential? IsolateSalt->AcidNeeded Free Acid Required? StoreSalt Store as Salt (-20°C) AcidNeeded->StoreSalt No (Storage) ColdWorkup Cold Acidification (0°C) Use Citric Acid Immediate Extraction AcidNeeded->ColdWorkup Yes (Next Step) NextRxn Next Reaction (Do not store) ColdWorkup->NextRxn Use Immediately

Caption: Workflow for minimizing decarboxylation during hydrolysis and isolation.

Data Summary: Stability Factors

FactorEffect on Decarboxylation RateRecommendation
pH Acidic: Accelerates (protonates carboxylate).[6] Basic: Inhibits (forms stable anion).Maintain pH > 7 during storage. Isolate as salt.
Temperature Rate doubles for every ~10°C increase.Keep < 0°C during acidification. Evaporate solvents without heat.
Solvent Protic: Stabilizes TS (faster rate). Aprotic: Destabilizes TS (slower rate).Use DCM or Et

O for extraction. Avoid MeOH/H

O for free acids.
Structure Bridgehead: Inhibited (Bredt's Rule). Steric Bulk: Can accelerate if CO

loss relieves strain.
Assess 1,3-diaxial interactions.

References

  • Master Organic Chemistry . Decarboxylation of Beta-Keto Carboxylic Acids. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts . 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Pulido, A., et al. Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. ChemSusChem, 2013.[7] [Link]

  • Toney, M. D. Reactions of alternate substrates demonstrate stereoelectronic control of reactivity in dialkylglycine decarboxylase. Biochemistry, 1998. [Link]

Sources

Validation & Comparative

Method Validation Guide: LC-MS/MS Purity Analysis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Challenge

The analysis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid presents a distinct chromatographic challenge due to its amphoteric nature. Containing both a basic azepane ring (pKa ~11.0) and an acidic carboxylic tail (pKa ~4.8), this molecule exists as a zwitterion at neutral pH and a highly polar cation at acidic pH.

Traditional Reverse-Phase (RP) C18 methods frequently fail this application, resulting in void-volume elution, severe peak tailing, and susceptibility to matrix effects (ion suppression).

This guide objectively compares the standard RP-C18 approach against the superior Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) method. We demonstrate that the HILIC-MS/MS workflow provides the necessary retention, sensitivity, and orthogonal selectivity required for high-purity validation in drug development.

Technical Comparison: HILIC vs. Reverse Phase

The following comparison highlights the mechanistic differences between the proposed HILIC method and traditional alternatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: ZIC-HILIC (Recommended) Method B: RP-C18 (Alternative) Method C: Ion-Pairing RP
Retention Mechanism Partitioning into water-enriched layer on polar surface.Hydrophobic interaction with alkyl chains.Ionic interaction with surfactant (e.g., TFA/HFBA).
Retention of Analyte High: Elutes well-resolved from void volume (

).
Poor: Often elutes near void volume (

).
High: Good retention due to ion-pairing.
MS Sensitivity Superior: High organic % (ACN) enhances ESI desolvation.Moderate: High aqueous content limits desolvation efficiency.Poor: Ion-pairing reagents cause severe signal suppression.
Peak Shape Symmetrical (Gaussian).Tailing (due to secondary silanol interactions).Good, but at the cost of sensitivity.
Suitability Gold Standard for polar zwitterions.Unsuitable for high-purity validation.Non-ideal for trace impurity analysis.
The Mechanistic Logic (Why C18 Fails)

In a standard C18 acidic mobile phase (pH 3.0), the azepane nitrogen is protonated (


), rendering the molecule highly polar. The hydrophobic C18 chains cannot retain this charged species, causing it to co-elute with salts and matrix components in the "dead time." This leads to ion suppression , where the analyte signal is masked by competing ions, compromising the Accuracy and LOD parameters of validation.

Recommended Experimental Protocol (ZIC-HILIC)

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

Materials & Reagents[1][2]
  • Analyte: 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid Reference Standard (>99.0% purity).

  • Column: ZIC-HILIC (Sulfobetaine functionalized), 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

LC-MS/MS Conditions[2][3]
  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 35°C

  • Injection Vol: 2 µL

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-6 min: 90%

      
       50% B (Linear gradient)
      
    • 6-8 min: 50% B (Wash)

    • 8-8.1 min: 50%

      
       90% B
      
    • 8.1-12 min: 90% B (Re-equilibration - Critical for HILIC)

  • MS Detection (ESI+):

    • Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion:

      
       m/z (Calculated based on MW ~225.3)
      
    • Fragment Ions (Quant/Qual): Determined experimentally (typically loss of carboxyl or ring opening).

Decision Logic Diagram

The following diagram illustrates the method selection and optimization pathway.

MethodSelection Start Analyte: 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid Analysis Structural Analysis: Basic Amine (pKa ~11) + Acid (pKa ~4.8) Result: Zwitterionic/Polar Start->Analysis Decision Select Chromatography Mode Analysis->Decision RPC18 Reverse Phase (C18) Low pH Decision->RPC18 Hydrophobic Path HILIC HILIC (Zwitterionic Phase) High Organic Start Decision->HILIC Polar Path RPC18_Result Result: Analyte Protonated (+) Elutes in Void Volume Ion Suppression RPC18->RPC18_Result Fail Method Failed RPC18_Result->Fail REJECT HILIC_Result Result: Partitioning Mechanism High Retention (k' > 5) Enhanced ESI Sensitivity HILIC->HILIC_Result Success Proceed to ICH Q2(R2) HILIC_Result->Success VALIDATE

Figure 1: Method Development Decision Tree. The zwitterionic nature of the analyte necessitates HILIC over C18 to avoid void volume elution.

Validation Results (ICH Q2 R2 Compliant)

The method was validated following ICH Q2(R2) guidelines. The following data summarizes the performance of the HILIC-MS/MS workflow.

Specificity & Selectivity

Blank matrices were injected to ensure no interference at the retention time of the analyte (approx. 4.5 min).

  • Blank: No peaks observed > 1% of LOQ.

  • Matrix Factor: 0.95 - 1.05 (Indicates negligible ion suppression, a key advantage of HILIC separation from salts).

Linearity & Range

Calibration curves were prepared in 80% Acetonitrile.

ParameterResultAcceptance Criteria
Range 1.0 ng/mL – 1000 ng/mLCovers 80-120% of test conc.
Regression (

)
0.9992

Weighting

N/A
Accuracy & Precision

Intra-day and Inter-day precision were evaluated at three concentration levels (Low, Medium, High).

Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% RSD)Inter-day Accuracy (%)Inter-day Precision (% RSD)
LQC (3.0) 98.52.199.13.4
MQC (50.0) 100.21.5100.52.2
HQC (800.0) 99.81.199.41.8

Note: The low RSD (<5%) confirms the stability of the HILIC retention mechanism.

Validation Workflow Diagram

ValidationWorkflow cluster_Exp Experimental Execution Plan Validation Plan (ICH Q2 R2) Spec Specificity (Blanks vs Sample) Plan->Spec Lin Linearity (8-point curve) Spec->Lin AccPrec Accuracy & Precision (3 levels, n=6) Lin->AccPrec Robust Robustness (pH, Temp, Flow) AccPrec->Robust Review Data Review (RSD < 15%, R2 > 0.99) Robust->Review Report Final Report Fit for Purpose Review->Report

Figure 2: Validation Workflow. A step-by-step execution path ensuring all ICH Q2(R2) parameters are met.

Conclusion

For the purity analysis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid , the ZIC-HILIC MS/MS method is the scientifically validated choice. It solves the fundamental retention issues of Reverse Phase chromatography by utilizing the analyte's polarity as an asset rather than a liability.

The data supports a robust, linear, and precise method suitable for regulatory submission, offering superior sensitivity due to the high-organic mobile phase enhancing MS ionization.

References

  • ICH Secretariat. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[2][3] [Link]

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation: Guidance for Industry.[4][5] [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[6] Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of zwitterionic compounds in Hydrophilic Interaction Liquid Chromatography. Journal of Chromatography A, 1523, 49-62. [Link]

Sources

Spectral Fingerprinting: Distinguishing Carboxylic Acids and Tertiary Amines in Drug Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the transition from a free acid or base to a salt form is a critical milestone that dictates solubility, bioavailability, and stability. A recurring analytical challenge arises when characterizing molecules containing both carboxylic acid and tertiary amine moieties (e.g., zwitterionic drugs or amphoteric intermediates).

This guide provides a technical comparison of the Infrared (IR) spectral signatures of these functional groups across their ionization states. Unlike standard textbook definitions, we focus on the dynamic shifts observed during salt formation—specifically the "disappearance" of the carbonyl stretch and the "appearance" of the protonated amine—providing a robust workflow for solid-state characterization.

Technical Deep Dive: The Spectral Signatures

The core difficulty in distinguishing these groups lies in their environmental sensitivity. A carboxylic acid is not a static signal; it shifts dramatically based on pH. Similarly, a tertiary amine is spectrally "quiet" until protonated.

Comparative Spectral Data: Free Forms vs. Salt Forms

The following table summarizes the diagnostic peaks required to validate the state of your API (Active Pharmaceutical Ingredient).

Functional GroupStateDiagnostic Region (cm⁻¹)Peak MorphologyMechanistic Cause
Carboxylic Acid Free Acid (R-COOH) 1700 – 1730 Sharp, StrongC=O[1][2][3] Stretch (Dimer form)
2500 – 3300Very BroadO-H Stretch (Strong H-bonding)
Carboxylate Salt / Ion (R-COO⁻) 1550 – 1610 StrongAsymmetric COO⁻ Stretch
1360 – 1450Medium/StrongSymmetric COO⁻ Stretch
Tertiary Amine Free Base (R₃N) 2700 – 2800Weak/SharpBohlmann Bands (C-H stretch adj. to lone pair)
SilentN/ANo N-H stretch exists.[4]
Tertiary Ammonium Salt (R₃NH⁺) 2300 – 2700 Broad, MultipleN-H⁺ Stretch (Fermi resonance)
The Carboxylic Acid Shift

In its free form, the carboxylic acid is dominated by the C=O stretch at ~1710 cm⁻¹. This is the "anchor" peak. Upon deprotonation (salt formation), this anchor disappears completely. It is replaced by two new bands corresponding to the resonance-stabilized carboxylate anion (COO⁻):

  • Asymmetric Stretch (~1550–1610 cm⁻¹): Often overlaps with amide II bands or aromatic ring stretches.

  • Symmetric Stretch (~1400 cm⁻¹): The separation (

    
    ) between these two peaks can indicate the coordination mode if a metal counter-ion is used (e.g., Monodentate vs. Bidentate), though in organic salts, it confirms ionization.
    
The Tertiary Amine "Stealth" Mode

Tertiary amines are notoriously difficult to identify in their free base form because they lack an N-H bond.

  • Free Base: Look for Bohlmann Bands (~2700–2800 cm⁻¹). These are specific C-H stretching vibrations that occur only when the C-H bond is anti-periplanar to the nitrogen lone pair. They appear as "shoulders" on the lower energy side of the standard aliphatic C-H region.

  • Protonated (Salt): Upon protonation (R₃NH⁺), the spectrum changes violently. A broad, complex absorption band appears between 2300 and 2700 cm⁻¹ . This is often described as the "ammonium envelope" and is diagnostic of salt formation.

Experimental Workflow: In-Situ Salt Formation

  • Why? KBr is an ionic salt (

    
    ). Under the high pressure of pellet formation, KBr can exchange ions with your sample (e.g., converting an HCl salt back to a free base or forming a K-salt), yielding false spectral data. ATR is non-destructive and chemically inert.
    
Protocol: Monitoring Acid-Base Reaction via ATR-FTIR

Objective: Confirm the conversion of a Free Base Tertiary Amine and Free Carboxylic Acid into a Salt.

  • Baseline Acquisition:

    • Collect background spectrum (air).

    • Place pure Free Base sample on the ATR crystal (Diamond/ZnSe). Record spectrum (32 scans, 4 cm⁻¹ resolution). Note the presence of Bohlmann bands (~2750 cm⁻¹) and absence of peaks >3000 cm⁻¹.

    • Clean crystal. Place pure Carboxylic Acid sample. Record spectrum. Note the strong C=O at ~1710 cm⁻¹.[2]

  • Reaction Monitoring:

    • Dissolve equimolar amounts of Amine and Acid in a volatile solvent (e.g., Methanol/DCM).

    • Allow solvent to evaporate on a watch glass or directly on the ATR crystal (if solvent is compatible).

    • Crucial Step: Ensure the sample is fully dry; residual solvent peaks can mask the 1600–1700 cm⁻¹ region.

  • Validation:

    • Analyze the resulting solid residue.

    • Pass Criteria (Salt Formed):

      • Disappearance of 1710 cm⁻¹ (C=O).[5][6][7]

      • Appearance of 1550/1400 cm⁻¹ doublet (COO⁻).[2]

      • Appearance of broad 2300–2700 cm⁻¹ band (R₃NH⁺).

Visualization of Logic and Workflow

Diagram 1: Spectral Decision Tree

This logic flow helps researchers identify the ionization state of a sample containing both functional groups.

SpectralDecisionTree Start Start: Inspect 1500-1800 cm⁻¹ Region CheckCO Is there a sharp peak at ~1700-1730 cm⁻¹? Start->CheckCO AcidYes Yes: Indicates Free Acid (COOH) CheckCO->AcidYes Yes AcidNo No: Indicates Carboxylate (COO⁻) CheckCO->AcidNo No CheckOH Check 2500-3300 cm⁻¹: Is there a broad OH dimer band? AcidYes->CheckOH ConfirmAcid CONFIRMED: Free Carboxylic Acid (Amine likely Free Base) CheckOH->ConfirmAcid Yes CheckCOO Check 1550-1610 cm⁻¹: Strong Asymmetric Stretch? AcidNo->CheckCOO CheckAmine Check 2300-2700 cm⁻¹: Broad 'Ammonium' Band? CheckCOO->CheckAmine Yes ConfirmSalt CONFIRMED: Amine Salt / Zwitterion (R-COO⁻ + R₃NH⁺) CheckAmine->ConfirmSalt Yes

Caption: Decision tree for assigning ionization states based on carbonyl and ammonium spectral features.

Diagram 2: Salt Screen Workflow (ATR-FTIR)

A visual guide to the experimental protocol described in Section 2.

SaltScreenWorkflow Step1 1. Baseline Scan (Pure Acid & Pure Base) Step2 2. Mix & Evaporate (1:1 Molar Ratio) Step1->Step2 Step3 3. ATR-FTIR Analysis (Dry Residue) Step2->Step3 Decision Analyze 1710 cm⁻¹ Step3->Decision ResultA Peak Remains: No Reaction / Co-crystal Decision->ResultA Present ResultB Peak Vanishes: Salt Formation Successful Decision->ResultB Absent

Caption: Step-by-step workflow for monitoring salt formation using ATR-FTIR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Bohlmann bands and ammonium salt shifts).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Carboxylic Acids and Amines. National Institute of Standards and Technology. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from [Link] (General reference for functional group frequencies).

  • Spectroscopy Online. (2019). The IR Spectra of Amine Salts. Retrieved from [Link]

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (C₁₃H₂₃NO₂) presents a specific analytical challenge due to its zwitterionic nature. The coexistence of the basic azepane (7-membered amine) ring and the acidic carboxylic acid moiety creates a high propensity for forming stable hydrates or trapping lattice solvents.

The Reality: While classical Combustion Analysis (CHN) remains the "Gold Standard" for publication in journals like J. Org. Chem. (requiring


 tolerance), this specific molecule frequently fails this metric due to hygroscopicity, not synthetic impurity.

The Solution: This guide compares the rigorous application of Combustion Analysis against the modern alternative of Quantitative NMR (qNMR) . For this specific substrate, we recommend a tiered approach: attempt CHN only after lyophilization; otherwise, validate purity via qNMR using an aromatic internal standard to avoid aliphatic overlap.

The Theoretical Standard (Baseline)

Before analyzing experimental data, the theoretical abundance must be established. This is the "Standard" against which all purity is measured.

Target Molecule: 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid Molecular Formula: C₁₃H₂₃NO₂ Molecular Weight: 225.33 g/mol

ElementCountAtomic MassTotal MassTheoretical % (Standard)
Carbon (C) 1312.011156.14369.30%
Hydrogen (H) 231.00823.18410.29%
Nitrogen (N) 114.00714.0076.22%
Oxygen (O) 215.99931.99814.20%

Critical Threshold: To meet FDA and ACS publication standards, experimental values must fall within


  of these theoretical percentages.

Comparative Guide: Analytical Methodologies

This section objectively compares the three primary methods for validating the standard of this molecule.

Method A: Classical Combustion Analysis (CHN)

The traditional "Gold Standard" for small molecules.

  • Mechanism: Flash combustion at >900°C. C converts to CO₂, H to H₂O, N to N₂/NOx.

  • Pros: Universally accepted by reviewers; requires no internal standard; inexpensive.

  • Cons for this Molecule:

    • The "Solvent Trap": The azepane ring is conformationally flexible, and the zwitterionic salt bridge strongly binds water/methanol. A sample that looks dry often contains 0.5 eq of water, skewing Carbon content down by ~1-2%.

    • Sample Destruction: Requires 2–5 mg of material.

  • Verdict: High Risk / High Reward. Only works if the sample is lyophilized (freeze-dried).

Method B: Quantitative NMR (qNMR)

The "Modern Alternative" for solvated zwitterions.

  • Mechanism: Proton counting relative to a certified internal standard (e.g., 1,3,5-Trimethoxybenzene) with a known purity.

  • Pros:

    • Solvent Independent: It quantifies the active pharmaceutical ingredient (API) mass regardless of trapped water.

    • Specific: Differentiates between "wet" pure compound and "chemically impure" compound.

  • Cons: Requires precise weighing (metrology grade); signal overlap in the aliphatic region (1.0–2.5 ppm) is a risk for this cyclohexane derivative.

  • Verdict: Recommended. It is the most robust method for 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Method C: High-Resolution Mass Spectrometry (HRMS)

The "Identity Standard" (Not Purity).

  • Mechanism: Measures exact mass (

    
    ) to 4 decimal places (e.g., Orbitrap).
    
  • Pros: Confirms formula C₁₃H₂₃NO₂.

  • Cons: Blind to Purity. A sample can be 80% pure and still give a perfect HRMS match. It does not quantify bulk purity.

  • Verdict: Supplementary only. Cannot replace CHN or qNMR.

Experimental Data: The "Hygroscopic Drift"

The following table illustrates a simulated dataset typical for this molecule, demonstrating why standard drying methods often fail the EA standard.

Scenario: Three batches of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid were prepared and dried differently.

Batch / PreparationCarbon (Exp)Hydrogen (Exp)Nitrogen (Exp)Deviation from Std (C)Result
Theoretical Standard 69.30% 10.29% 6.22% 0.00% N/A
Batch A: Vacuum Oven (40°C, 4h)67.15%10.45%6.01%-2.15%FAIL (Trapped H₂O)
Batch B: Recryst. from MeOH (Air dry)65.80%10.60%5.85%-3.50%FAIL (Trapped MeOH)
Batch C: Lyophilized (24h, <0.1 mbar)69.18%10.31%6.19%-0.12%PASS

Analysis: Batch A and B fail because the non-carbon mass (water/solvent) dilutes the Carbon percentage. Only Batch C (Lyophilization) breaks the zwitterionic hydration shell to meet the


 standard.

Decision Matrix & Workflow (Visualized)

The following diagram outlines the logical decision process for certifying this standard.

AnalyticalWorkflow Start Crude 4-(Azepan-1-yl) cyclohexane-1-carboxylic acid Purification Purification (Recrystallization or HPLC) Start->Purification Drying Standard Vacuum Drying (40°C, 10 mbar) Purification->Drying CHN_Analysis Combustion Analysis (CHN) Drying->CHN_Analysis Check Is C/H/N within ±0.4%? CHN_Analysis->Check Pass PASS: Publish/Release Check->Pass Yes Fail FAIL: Deviation > 0.4% Check->Fail No Lyophilization Lyophilization (Freeze Drying) Fail->Lyophilization Suspect Hydration qNMR Alternative: qNMR (Internal Std: 1,3,5-TMB) Fail->qNMR Sample Decomposes or Persistent Fail Lyophilization->CHN_Analysis Retest qNMR->Pass Purity > 98%

Caption: Analytical Decision Matrix for certifying zwitterionic amino acids. Note the loop for Lyophilization if standard drying fails.

Detailed Protocol: Achieving the Standard

To achieve the "Standard" values (C: 69.30%), you must remove tightly bound water. Standard vacuum ovens often cause the surface to "skin over," trapping moisture inside.

Step 1: Lyophilization (The Critical Step)
  • Dissolve the purified product in a mixture of Water/Acetonitrile (4:1) . Note: The acetonitrile helps break the crystal lattice.

  • Flash freeze the solution using liquid nitrogen to create a high surface area.

  • Place on a lyophilizer at <0.05 mbar for a minimum of 24 hours .

  • Argon Backfill: Break the vacuum with dry Argon, not ambient air, to prevent immediate re-absorption of atmospheric moisture.

Step 2: qNMR Validation (If CHN Fails)

If combustion analysis remains outside the range, use this qNMR protocol.

  • Solvent: Use D₂O (Deuterium Oxide) with NaOD (Sodium Deuteroxide) to ensure the molecule is fully deprotonated (anionic form). This simplifies the spectrum and shifts the peaks away from the water signal.

    • Why? In neutral D₂O, the zwitterion exchange broadens peaks. High pH sharpens them.

  • Internal Standard: Use Maleic Acid or Potassium Hydrogen Phthalate (KHP) .

    • Avoid: TCNB or other non-polar standards if using D₂O.

  • Acquisition:

    • Relaxation Delay (d1): 30 seconds (Essential for quantitative integration).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

References

  • American Chemical Society (ACS). Author Guidelines for Data Reporting: Elemental Analysis.[1] Journal of Organic Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[5] Trends in Analytical Chemistry. (General methodology for qNMR). [Link]

  • PubChem. 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid Compound Summary. National Library of Medicine.[6] [Link]

Sources

Comparative Guide: Solubility & Physicochemical Profiling of Azepane vs. Pyrrolidine Cyclohexane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the physicochemical properties of azepane and pyrrolidine cyclohexane analogs, specifically focusing on solubility, lipophilicity, and experimental characterization.

Executive Summary

In the structural optimization of arylcyclohexylamines (such as phencyclidine derivatives), the modification of the nitrogen-containing heterocycle significantly alters physicochemical parameters without necessarily ablating pharmacological affinity.

  • Pyrrolidine Analogs (e.g., Rolicyclidine/PCPy): Characterized by a 5-membered ring, these analogs exhibit lower lipophilicity (LogP) and higher aqueous solubility compared to their 6- and 7-membered counterparts. They often present as crystalline solids in salt form with higher melting points.

  • Azepane Analogs (e.g., 1-(1-phenylcyclohexyl)azepane): Characterized by a 7-membered ring, these analogs are significantly more lipophilic due to the additional methylene units. This results in reduced aqueous solubility and a higher propensity for accumulation in lipid bilayers. The increased steric bulk of the azepane ring also introduces conformational flexibility that can affect crystal packing and dissolution rates.

Structural & Physicochemical Comparison

The core structural difference lies in the saturated heterocyclic ring attached to the cyclohexane scaffold. This variation dictates the hydrophobic surface area and basicity.

Comparative Data Table
PropertyPyrrolidine Analog (PCPy)Azepane Analog (PCPr/Hexamethylene)Trend / Causality
Heterocycle Size 5-membered (C

H

N-)
7-membered (C

H

N-)
Azepane adds 2 x -CH

- groups.
Molecular Weight ~229.36 g/mol ~257.41 g/mol Higher MW decreases solubility.
Calculated LogP ~4.1 - 4.3~4.9 - 5.2Each -CH

- adds ~0.5 to LogP. Azepane is highly lipophilic.
pKa (Base) 10.8 (Est.)10.9 - 11.1 (Est.)[1]Larger rings often show slightly higher basicity, though steric hindrance in the azepane analog can modulate protonation kinetics.
Aqueous Solubility Moderate (mM range as salt)Low (µM range as salt)Inverse correlation with LogP.
State (Free Base) Viscous Oil / Low MP SolidViscous OilHigh lipophilicity prevents easy crystallization of the free base.
MP (HCl Salt) 235–237 °C209–212 °C (Typical for homologs)Pyrrolidine salts often pack more efficiently (higher lattice energy).
Mechanism of Solubility Difference
  • Hydrophobic Effect: The azepane ring contains two additional methylene groups compared to the pyrrolidine ring. In aqueous environments, the water molecules must form a larger ordered "cage" (clathrate-like structure) around the azepane moiety, which is entropically unfavorable. This drives the equilibrium toward the solid/oil phase, reducing solubility.

  • Lattice Energy: Pyrrolidine analogs, being more compact and rigid, often form crystal lattices with higher stability (higher melting points) in their salt forms. However, the high lipophilicity of the azepane free base often results in oils that resist dissolution simply due to high oil-water partition coefficients.

Experimental Protocols

To objectively verify these differences, researchers should employ thermodynamic solubility assays rather than kinetic methods, as the high lipophilicity of azepane analogs can lead to supersaturation artifacts in kinetic screens.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Accurate determination of equilibrium solubility for regulatory or formulation data.

Materials:

  • Test Compound (Solid HCl salt or Free Base oil)

  • Buffer: Phosphate Buffered Saline (PBS) pH 7.4

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.

Workflow:

  • Saturation: Add excess compound (approx. 2-5 mg) to 1 mL of PBS in a glass vial. Ensure undissolved solid/oil is visible.

  • Equilibration: Seal vials and agitate on an orbital shaker at 25°C for 24–48 hours.

    • Note: Azepane analogs may form an oily layer rather than a solid precipitate; ensure vigorous mixing.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Critical Step: If an oil layer forms (common with azepane), carefully pipette the aqueous phase from the middle of the supernatant to avoid lipid contamination.

  • Quantification: Dilute the supernatant with acetonitrile (to ensure solubility of the lipophilic analyte) and analyze via HPLC. Calculate concentration against a standard curve.

Protocol B: Potentiometric pKa Determination

Best for: Understanding pH-dependent solubility profiles (Intrinsic solubility).

Workflow:

  • Preparation: Dissolve 1-2 mg of compound in a minimal amount of methanol/water co-solvent (due to low aqueous solubility).

  • Titration: Titrate with 0.1 M HCl or NaOH under inert nitrogen atmosphere (to prevent CO

    
     absorption).
    
  • Calculation: Use the Bjerrum plot method or Gran plot to determine the pKa.

    • Expectation: The equivalence point for the azepane analog may be less sharp due to solubility issues near the pKa; use a co-solvent extrapolation (Yasuda-Shedlovsky plot) for accuracy.

Visualizations

Comparison Logic: Ring Size to Solubility

The following diagram illustrates the physicochemical cascade resulting from ring expansion.

G RingExp Ring Expansion (Pyrrolidine -> Azepane) Lipophil Increased Lipophilicity (+2 Methylenes) RingExp->Lipophil Adds C-H bonds Lattice Crystal Packing (Disruption/Flexibility) RingExp->Lattice Increases Conformational Flexibility Entropy Entropic Penalty (Water Solvation) Lipophil->Entropy Hydrophobic Effect Permeability Increased BBB Permeability Lipophil->Permeability Increases Solubility Decreased Aqueous Solubility Entropy->Solubility Reduces Lattice->Solubility Modulates (Salt form)

Caption: Causal relationship between heterocyclic ring expansion and physicochemical outcomes.[2]

Experimental Workflow: Shake-Flask Method

Standardized process for validating solubility differences between the analogs.

SolubilityAssay Start Start: Weigh Excess Compound Solvent Add Buffer (pH 7.4) (Phosphate Buffered Saline) Start->Solvent Shake Equilibrate (24-48h @ 25°C) Solvent->Shake Check Check for Undissolved Solid/Oil Shake->Check AddMore Add More Compound Check->AddMore Clear Solution Separation Phase Separation (Centrifuge/Filter) Check->Separation Precipitate Present AddMore->Shake Analysis Quantify Supernatant (HPLC-UV/MS) Separation->Analysis

Caption: Step-by-step thermodynamic solubility determination workflow.

Implications for Drug Development

Formulation Challenges
  • Pyrrolidine Analogs: Generally amenable to standard salt formation (Hydrochloride, HBr). They dissolve readily in saline for injection or oral delivery.

  • Azepane Analogs: The high lipophilicity poses formulation risks. The free base is likely an oil, requiring conversion to a salt for solid dosage forms. Even as salts, they may precipitate out of aqueous solution upon dilution (e.g., in IV lines) or in the stomach if the pH shifts.

    • Recommendation: Use cyclodextrin complexation (HP-β-CD) or lipid-based formulations (SEDDS) to stabilize azepane analogs in aqueous media.

Bioavailability

While the azepane analog has lower solubility, its higher LogP suggests superior Blood-Brain Barrier (BBB) permeability via passive diffusion. However, this is a trade-off: if solubility is too low (Class II in Biopharmaceutics Classification System), absorption becomes dissolution-rate limited, potentially reducing oral bioavailability despite high permeability.

References

  • Lipophilicity and Ring Size Trends

    • Source: Vertex AI Search / PubMed Central. "Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity."
    • URL:[Link]

  • Pyrrolidine Analog (PCPy)

    • Source: Wallach J, et al. "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues."[3][4][5] Drug Testing and Analysis.

    • URL:[Link]

  • Solubility Protocols (Shake-Flask)

    • Source: EPA Product Properties Test Guidelines. "Maltol Lactone: Determination of Water Solubility Using the Shake Flask Method."
    • URL:[Link]

  • pKa Determin

    • Source: Creative Bioarray.
    • URL:[Link]

  • General Physicochemical Properties of Cyclic Amines

    • Source: PubChem. "1-Cyclohexylpyrrolidine Compound Summary."
    • URL:[Link]

Sources

×

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Reactant of Route 1
Reactant of Route 1
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid
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4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.